molecular formula C5H12ClN B1633501 N-(2-chloroethyl)propan-2-amine

N-(2-chloroethyl)propan-2-amine

Número de catálogo: B1633501
Peso molecular: 121.61 g/mol
Clave InChI: DEBOSDVZRKNQNU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

N-(2-chloroethyl)propan-2-amine is a useful research compound. Its molecular formula is C5H12ClN and its molecular weight is 121.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloroethyl)propan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloroethyl)propan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C5H12ClN

Peso molecular

121.61 g/mol

Nombre IUPAC

N-(2-chloroethyl)propan-2-amine

InChI

InChI=1S/C5H12ClN/c1-5(2)7-4-3-6/h5,7H,3-4H2,1-2H3

Clave InChI

DEBOSDVZRKNQNU-UHFFFAOYSA-N

SMILES

CC(C)NCCCl

SMILES canónico

CC(C)NCCCl

Origen del producto

United States
Foundational & Exploratory

N-(2-Chloroethyl)propan-2-amine: Chemical Structure, Physical Properties, and Alkylation Dynamics

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract N-(2-chloroethyl)propan-2-amine, frequently referred to as isopropyl(2-chloroethyl)amine, is a secondary amine characterized by its highly reactive chloroethyl substituent. Functioning as a mono-chloroethyl alkylating agent (a "half-mustard"), it is a critical intermediate in organic synthesis, pharmacology, and the development of targeted covalent inhibitors. This whitepaper provides an in-depth analysis of its physicochemical properties, the kinetics of its aziridinium-mediated alkylation pathway, and self-validating experimental protocols for its synthesis and application.

Molecular Architecture and Physicochemical Profiling

The structural core of N-(2-chloroethyl)propan-2-amine consists of a central secondary amine flanked by an isopropyl group and a 2-chloroethyl chain. This specific architecture dictates both its physical state and its chemical reactivity. As a free base, the compound is a pale yellow liquid that is highly unstable at room temperature due to the nucleophilic nature of the unprotonated nitrogen[1].

To circumvent spontaneous degradation, the compound is almost exclusively synthesized, stored, and commercially distributed as a hydrochloride salt (CAS 6306-61-2). Protonation of the amine nitrogen removes its lone pair, rendering the molecule chemically inert and shelf-stable as a crystalline solid[1].

Table 1: Physicochemical Properties of N-(2-chloroethyl)propan-2-amine

PropertyFree BaseHydrochloride Salt
CAS Number 52377-24-96306-61-2
Molecular Formula C₅H₁₂ClNC₅H₁₃Cl₂N
Molecular Weight 121.61 g/mol 158.07 g/mol
Exact Mass 121.0658 Da157.0425 Da
Topological Polar Surface Area (TPSA) 12.0 Ų12.0 Ų
XLogP3 1.2N/A (Ionic Salt)
Physical State (at STP) Pale yellow liquidWhite/off-white crystalline solid
Stability Unstable (Autopolymerizes)Stable (Shelf-stable at room temp)
Mechanistic Dynamics: The Aziridinium Pathway

The defining chemical characteristic of N-(2-chloroethyl)propan-2-amine is its ability to act as a potent electrophile via the formation of a cyclic aziridinium ion[2]. Unlike symmetrical nitrogen mustards (e.g., mechlorethamine) that form interstrand DNA cross-links, this mono-chloroethyl analog forms single covalent adducts, making it an invaluable tool for probing specific allosteric or orthosteric receptor sites without causing catastrophic DNA damage[2].

When the hydrochloride salt is exposed to a physiological pH (pH > 7.4) or a non-nucleophilic base, the amine is deprotonated. The restored nitrogen lone pair immediately executes an intramolecular nucleophilic attack on the β -carbon, displacing the chloride leaving group[3]. This anchimeric assistance generates a highly strained, three-membered 1-isopropylaziridin-1-ium ring. The immense ring strain makes the aziridinium carbon highly susceptible to bimolecular nucleophilic substitution ( SN​2 ) by target nucleophiles (e.g., thiols, primary amines, or guanine residues)[2].

Aziridinium A N-(2-chloroethyl)propan-2-amine (Free Base) B Intramolecular Cyclization (Nitrogen Lone Pair Attack) A->B Deprotonation (pH > 7.5) C 1-isopropylaziridin-1-ium (Reactive Electrophile) B->C - Cl⁻ D Nucleophilic Attack (e.g., DNA, Protein Nu:) C->D Ring Opening E Alkylated Adduct (Stable Covalent Bond) D->E Alkylation

Fig 1: Mechanism of aziridinium ion formation and subsequent nucleophilic alkylation.
Synthetic Methodologies and Experimental Protocols

The synthesis of N-(2-chloroethyl)propan-2-amine relies on the chlorination of its corresponding amino alcohol precursor, N-isopropyl-2-aminoethanol.

Synthesis A N-isopropyl-2-aminoethanol (Amino Alcohol Precursor) C Chlorosulfite Intermediate (Transient) A->C 0°C, CHCl3 B Thionyl Chloride (SOCl2) (Chlorinating Agent) B->C Dropwise Addition D N-(2-chloroethyl)propan-2-amine HCl (Stable Salt) C->D Reflux (SN2/SNi) E SO2 + HCl (Gaseous Byproducts) C->E Gas Evolution

Fig 2: Synthetic workflow of N-(2-chloroethyl)propan-2-amine HCl via chlorination.
Protocol A: Synthesis and Isolation of N-(2-chloroethyl)propan-2-amine Hydrochloride

This protocol is designed as a self-validating system to ensure high yield and prevent premature polymerization.

  • Preparation: Dissolve 1.0 eq of N-isopropyl-2-aminoethanol in anhydrous chloroform ( CHCl3​ ) under an inert argon atmosphere.

    • Causality: Anhydrous conditions are critical. Thionyl chloride ( SOCl2​ ) reacts violently with ambient moisture to generate HCl and SO2​ , which depletes the reagent and severely reduces the reaction yield.

  • Addition: Cool the reaction vessel to 0 °C using an ice bath. Add 1.2 eq of SOCl2​ dropwise over 30 minutes.

    • Causality: The initial formation of the chlorosulfite ester is highly exothermic. Dropwise addition controls thermal runaway and prevents the formation of unwanted ether byproducts.

  • Reflux: Remove the ice bath and heat the mixture to reflux (approx. 61 °C) for 3 hours.

    • Causality: Heating provides the activation energy necessary for the SN​2 or SN​i collapse of the chlorosulfite intermediate into the final alkyl chloride, driving off SO2​ and HCl gases.

  • Isolation: Cool to room temperature and evaporate the solvent under reduced pressure. Triturate the resulting crude solid with cold diethyl ether.

    • Causality: Diethyl ether solubilizes unreacted organic impurities and residual SOCl2​ , leaving the insoluble N-(2-chloroethyl)propan-2-amine hydrochloride salt behind as a highly pure crystalline solid.

Protocol B: In Situ Generation of the Aziridinium Species for Alkylation

For researchers utilizing the compound as an alkylating probe in biological or synthetic assays.

  • Solubilization: Dissolve the stable N-(2-chloroethyl)propan-2-amine HCl salt in an organic solvent containing a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) or a physiological buffer (pH 7.4–8.0).

    • Causality: The base neutralizes the hydrochloride salt, exposing the nucleophilic lone pair on the amine nitrogen without competing with the target nucleophile.

  • Cyclization: Incubate the solution at 37 °C for 15–30 minutes[3].

    • Causality: This incubation period allows the intramolecular displacement of the chloride ion, generating the peak concentration of the highly reactive 1-isopropylaziridin-1-ium intermediate[2].

  • Alkylation: Introduce the target nucleophile (e.g., a primary amine, thiol, or protein) to the reaction mixture.

    • Causality: The strained three-membered aziridinium ring is highly susceptible to nucleophilic attack, which relieves the ring strain and forms a stable covalent adduct.

  • Quenching: Terminate the reaction by adding an excess of a competing nucleophile, such as sodium thiosulfate (1 mM)[2].

    • Causality: Thiosulfate rapidly reacts with any remaining aziridinium ions (typically within 15-20 minutes), preventing off-target alkylation during downstream analysis[2].

Analytical Characterization Standards

To validate the integrity of the synthesized N-(2-chloroethyl)propan-2-amine HCl, the following analytical benchmarks should be met:

  • 1 H-NMR (in D₂O): The successful conversion of the alcohol to the chloride is marked by the disappearance of the CH2​−OH triplet (typically around 3.6 ppm) and the emergence of a distinct CH2​−Cl triplet shifted downfield (~3.8 ppm) due to the electronegativity of the chlorine atom. The isopropyl septet will appear around 3.4 ppm.

  • Mass Spectrometry (ESI-MS): The free base exact mass is 121.06 Da. In positive ion mode, expect a characteristic [M+H]+ peak at m/z 122.07, accompanied by an M+2 isotope peak at m/z 124.07 (in a ~3:1 ratio), confirming the presence of a single chlorine atom.

  • Infrared Spectroscopy (FT-IR): The broad O−H stretch (>3200 cm −1 ) present in the precursor must be completely absent. A strong C−Cl stretching frequency should be observable in the fingerprint region between 600–800 cm −1 .

References
  • "N-(2-chloroethyl)propan-2-amine | C5H12ClN | CID 409700", PubChem, National Center for Biotechnology Information. URL:[Link]

  • "N-(2-Chloroethyl)propan-2-amine hydrochloride | C5H13Cl2N | CID 24183019", PubChem, National Center for Biotechnology Information. URL:[Link]

  • "Investigating the Interaction of McN-A-343 with the M2 Muscarinic Receptor Using its Nitrogen Mustard Derivative", PMC, National Institutes of Health. URL:[Link]

  • "Photoinitiated release of an aziridinium ion precursor for the temporally-controlled alkylation of nucleophiles", PMC, National Institutes of Health. URL:[Link]

Sources

Mechanism of Action for N-(2-chloroethyl)propan-2-amine in Alkylation: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2-chloroethyl)propan-2-amine (also known as isopropyl(2-chloroethyl)amine) is a secondary aliphatic nitrogen mustard. While structurally related to classic bifunctional alkylating agents used in oncology, its monofunctional nature and secondary amine architecture fundamentally alter its reactivity profile. This whitepaper provides an in-depth mechanistic analysis of its alkylation pathway, detailing the critical role of pH-dependent aziridinium equilibrium, kinetic parameters, and a self-validating protocol for quantifying its electrophilic potential.

Molecular Architecture and Reactivity Profile

The structure of N-(2-chloroethyl)propan-2-amine consists of a secondary amine center flanked by an electron-donating isopropyl group and a 2-chloroethyl moiety[1].

Unlike tertiary nitrogen mustards (e.g., mechlorethamine), which form highly stable and permanently charged aziridinium ions, secondary mustards like N-(2-chloroethyl)propan-2-amine exhibit a more complex reactivity profile[2]. The isopropyl group provides steric bulk and inductive electron donation, which stabilizes the partial positive charge developing on the nitrogen during the transition state of cyclization. However, the presence of a dissociable proton on the secondary amine introduces a critical pH dependency into its mechanism of action. Because it possesses only one 2-chloroethyl group, it acts exclusively as a monofunctional alkylating agent , capable of forming DNA mono-adducts but incapable of forming the interstrand cross-links characteristic of traditional chemotherapeutics.

The Alkylation Mechanism (Step-by-Step Analysis)

The alkylation process is driven by neighboring group participation (anchimeric assistance) and proceeds through three distinct phases:

Step 1: Intramolecular Nucleophilic Substitution (Aziridinium Formation)

The reaction initiates when the lone pair of electrons on the secondary nitrogen atom executes an internal nucleophilic attack on the β -carbon of the 2-chloroethyl group. This internal SN​2 reaction displaces the chloride leaving group, resulting in the formation of a highly strained, 3-membered 1-isopropylaziridinium ion [1]. Despite being an SN​2 process molecularly, this cyclization is the rate-determining step ( k1​ ) for the overall alkylation, giving the reaction pseudo-first-order (or SN​1 -like) kinetics.

Step 2: pH-Dependent Equilibrium (The Secondary Mustard Paradigm)

Once the 1-isopropylaziridinium cation is formed, its fate is heavily dictated by the local pH. The conjugate acid of aziridine derivatives typically exhibits a pKa​ between 7.9 and 8.0[3]. At physiological pH (7.4), a significant fraction of the reactive aziridinium cation loses a proton to become the neutral 1-isopropylaziridine [4].

  • Causality Insight: The neutral aziridine is orders of magnitude less electrophilic than its protonated counterpart[5]. This equilibrium acts as a "kinetic buffer," significantly extending the half-life of the molecule in systemic circulation compared to tertiary mustards, which cannot deprotonate and thus react indiscriminately.

Step 3: Electrophilic Attack on Target Nucleophiles

The protonated 1-isopropylaziridinium ion is a potent electrophile. Nucleophiles—such as the N7 position of guanine in DNA, or sulfhydryl (-SH) groups in proteins—attack the strained aziridinium ring. The ring opens, releasing approximately 25 kcal/mol of thermodynamic ring strain[6], and forms a stable, covalent alkylated adduct.

Mechanism A N-(2-chloroethyl)propan-2-amine (Secondary Amine) B 1-Isopropylaziridinium Ion (Reactive Electrophile) A->B Intramolecular Cyclization (-Cl⁻) C 1-Isopropylaziridine (Neutral, Low Reactivity) B->C Deprotonation (pH > 8.0) D Alkylated Adduct (e.g., DNA-Guanine N7) B->D Nucleophilic Attack (Nu:)

Caption: Mechanistic pathway of N-(2-chloroethyl)propan-2-amine alkylation via aziridinium intermediate.

Kinetic and Thermodynamic Parameters

To effectively utilize or inhibit this molecule in a drug development context, researchers must account for its quantitative kinetic profile. The table below summarizes the core parameters governing its reactivity.

ParameterValue / CharacteristicMechanistic Implication
Rate-Determining Step Aziridinium Ion Formation ( k1​ )Overall reaction follows pseudo-first-order ( SN​1 -like) kinetics despite the SN​2 -like ring opening.
Aziridine pKa​ ~7.9 – 8.0At pH 7.4, a significant fraction exists as the unreactive neutral aziridine, acting as a kinetic buffer.
Ring Strain Energy ~25 kcal/molProvides the thermodynamic driving force for the nucleophilic ring-opening event.
Biological Target Guanine N7 (DNA), Cysteine (-SH)Leads strictly to monoalkylation; potential for DNA cross-linking is absent due to the mono-functional structure.

Experimental Protocol: In Vitro Alkylation Assay (Self-Validating System)

To empirically determine the alkylation kinetics of N-(2-chloroethyl)propan-2-amine, the 4-(4-nitrobenzyl)pyridine (NBP) assay is the industry standard. NBP serves as an effective surrogate for DNA bases (specifically mimicking the nucleophilicity of Guanine N7).

Causality of the Assay Design: When NBP attacks the aziridinium ion, it forms a quaternary ammonium salt. Upon the addition of a strong base during the quenching step, this salt deprotonates to form a highly conjugated ylide that absorbs strongly at 460 nm. This provides a direct, colorimetric self-validation of successful covalent bond formation.

Step-by-Step Methodology
  • Substrate Preparation: Prepare a 10 mM stock solution of N-(2-chloroethyl)propan-2-amine hydrochloride in deionized water. Prepare a 5% (w/v) solution of NBP in acetone.

  • Reaction Initiation (Incubation): In a glass vial, combine 1 mL of the amine stock, 1 mL of the NBP solution, and 3 mL of 0.1 M Tris-HCl buffer (pH 7.4). Incubate the mixture in a thermostatic water bath at exactly 37°C.

  • Quenching & Derivatization: At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), extract a 200 μ L aliquot. Immediately quench the reaction by transferring it into a tube containing 1 mL of ice-cold ethyl acetate and 200 μ L of 0.1 M NaOH. The base halts further aziridinium formation and develops the blue/purple ylide chromophore.

  • Analytical Quantification: Vortex the quenched mixture for 30 seconds and allow phase separation. Extract the organic layer and measure the absorbance at 460 nm using a UV-Vis spectrophotometer or HPLC-UV system.

  • Kinetic Modeling: Plot ln(A∞​−At​) versus time ( t ), where A∞​ is the maximum absorbance and At​ is the absorbance at time t . The slope of the linear regression yields the pseudo-first-order rate constant ( kobs​ ).

Workflow Step1 1. Substrate Preparation Prepare amine & NBP in buffer Step2 2. Incubation React at 37°C, pH 7.4 Step1->Step2 Step3 3. Quenching Stop reaction via rapid cooling & base Step2->Step3 Step4 4. Quantification HPLC-UV or Spectrophotometry at 460 nm Step3->Step4 Step5 5. Kinetic Modeling Calculate k_obs (Pseudo-1st order) Step4->Step5

Caption: Step-by-step experimental workflow for the in vitro NBP alkylation kinetic assay.

Sources

Navigating the ADME Landscape: A Technical Guide to the Pharmacokinetic Profiling of N-(2-chloroethyl)propan-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

A Comprehensive Whitepaper for Drug Development Professionals

This in-depth technical guide provides a robust framework for the pharmacokinetic profiling of N-(2-chloroethyl)propan-2-amine derivatives, a class of compounds with significant therapeutic potential, particularly in oncology. As Senior Application Scientists, we recognize the critical need for a nuanced and scientifically rigorous approach to understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of these reactive molecules. This document moves beyond rote protocols to explain the causal reasoning behind experimental choices, ensuring a self-validating system for generating reliable and translatable data.

The journey of a drug candidate from bench to bedside is paved with critical data points, none more so than its pharmacokinetic profile. For N-(2-chloroethyl)propan-2-amine derivatives, which belong to the nitrogen mustard class of alkylating agents, this journey is particularly complex.[1][2][3][4] Their inherent reactivity, while central to their therapeutic mechanism, presents unique challenges in accurately characterizing their fate within a biological system. This guide is structured to provide researchers, scientists, and drug development professionals with the expertise and field-proven insights necessary to navigate these challenges successfully.

Section 1: The Foundation - Physicochemical Characterization and Bioanalytical Method Development

A thorough understanding of a compound's fundamental properties is the bedrock of any successful pharmacokinetic study. For N-(2-chloroethyl)propan-2-amine derivatives, this initial characterization is paramount.

1.1 Physicochemical Properties:

Key parameters such as solubility, lipophilicity (LogP/LogD), and pKa must be accurately determined. These properties govern a compound's behavior in various physiological environments, influencing its absorption, distribution, and potential for off-target interactions.

1.2 Bioanalytical Method Development and Validation:

The quantitative determination of the parent drug and its metabolites in biological matrices is the cornerstone of pharmacokinetic analysis.[5] Given the reactive nature of N-(2-chloroethyl)propan-2-amine derivatives, developing robust and validated bioanalytical methods is a critical first step.

Expert Insight: The high reactivity of the 2-chloroethyl group necessitates careful consideration of sample collection, processing, and storage conditions to prevent ex vivo degradation or artefactual reactions. Stabilization of the analyte in the biological matrix, for instance, through immediate derivatization or the use of specific quenching agents, is often a necessary prerequisite for accurate quantification.

Recommended Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules in complex biological fluids.[6][7][8]

Protocol: LC-MS/MS Method Development for a Novel N-(2-chloroethyl)propan-2-amine Derivative in Plasma
  • Analyte and Internal Standard (IS) Preparation: Prepare stock solutions of the test compound and a suitable stable isotope-labeled internal standard in an appropriate organic solvent.

  • Chromatographic Separation:

    • Column: Select a reverse-phase C18 column suitable for the compound's polarity.

    • Mobile Phase: Optimize a gradient elution using a combination of aqueous (e.g., water with 0.1% formic acid) and organic (e.g., acetonitrile or methanol with 0.1% formic acid) phases to achieve sharp peaks and good separation from matrix components.

  • Mass Spectrometric Detection:

    • Ionization: Utilize electrospray ionization (ESI) in positive ion mode, as is typical for amine-containing compounds.

    • Tuning: Infuse the analyte and IS solutions directly into the mass spectrometer to optimize precursor and product ion masses (MRM transitions) and collision energies for maximum sensitivity.

  • Sample Preparation:

    • Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) to the plasma sample to precipitate proteins. This is a rapid and effective method for initial cleanup.

    • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): For cleaner samples and improved sensitivity, consider LLE with a suitable organic solvent or SPE using a cartridge that retains the analyte based on its physicochemical properties.[5]

  • Method Validation: Validate the method according to regulatory guidelines (e.g., FDA and EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.[9][10][11]

Section 2: Absorption - Crossing the Barriers

For orally administered drugs, absorption across the intestinal epithelium is the first major hurdle.[12] In vitro models are invaluable for predicting in vivo absorption characteristics.

2.1 Caco-2 Permeability Assay:

The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer that mimics the intestinal barrier, complete with tight junctions and efflux transporters.[12][13][14] This assay is a cornerstone for assessing intestinal permeability and identifying whether a compound is a substrate for efflux pumps like P-glycoprotein (P-gp).[13][14]

Causality in Experimental Choice: While simpler models like the Parallel Artificial Membrane Permeability Assay (PAMPA) can assess passive diffusion, the Caco-2 model is superior for this class of compounds as it also captures active transport and efflux mechanisms, which are crucial for predicting in vivo drug behavior.[13]

Workflow: Bidirectional Caco-2 Permeability Assay

Caco2_Workflow cluster_prep Cell Culture & Monolayer Formation cluster_assay Permeability Experiment cluster_analysis Analysis & Interpretation Caco2_Seeding Seed Caco-2 cells on Transwell inserts Differentiation Culture for 18-22 days to form a confluent monolayer Caco2_Seeding->Differentiation TEER_Measurement Measure Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity Differentiation->TEER_Measurement Dosing_A_B Add test compound to Apical (A) side TEER_Measurement->Dosing_A_B Dosing_B_A Add test compound to Basolateral (B) side TEER_Measurement->Dosing_B_A Incubation Incubate at 37°C for a defined time (e.g., 2 hours) Dosing_A_B->Incubation Dosing_B_A->Incubation Sampling_A Sample from Basolateral (B) side Incubation->Sampling_A Sampling_B Sample from Apical (A) side Incubation->Sampling_B Quantification Quantify compound concentration by LC-MS/MS Sampling_A->Quantification Sampling_B->Quantification Papp_Calculation Calculate Apparent Permeability Coefficient (Papp) for A->B and B->A directions Quantification->Papp_Calculation Efflux_Ratio Determine Efflux Ratio (Papp B->A / Papp A->B) Papp_Calculation->Efflux_Ratio

Caption: Bidirectional Caco-2 Permeability Assay Workflow.

Protocol: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on semipermeable Transwell™ inserts for 18-22 days to allow for differentiation and formation of a polarized monolayer.[14]

  • Monolayer Integrity Check: Prior to the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer.[13]

  • Bidirectional Transport:

    • Apical to Basolateral (A->B) Transport: Add the test compound (typically at a concentration of 10 µM) to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment.[13]

    • Basolateral to Apical (B->A) Transport: Add the test compound to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.

  • Incubation and Sampling: Incubate the plates at 37°C with gentle shaking.[15] Collect aliquots from the receiver compartment at predetermined time points (e.g., 30, 60, 90, and 120 minutes).[15]

  • Analysis: Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio. An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux.[14]

Section 3: Distribution - Where Does It Go?

Once absorbed, a drug distributes throughout the body, a process significantly influenced by its binding to plasma proteins.

3.1 Plasma Protein Binding (PPB):

Only the unbound (free) fraction of a drug is pharmacologically active and available to distribute into tissues and be eliminated.[16] Therefore, determining the extent of plasma protein binding is crucial for interpreting pharmacokinetic and pharmacodynamic data.[17]

Expert Insight: For highly reactive compounds like N-(2-chloroethyl)propan-2-amine derivatives, covalent binding to plasma proteins can occur. It is important to design experiments that can differentiate between reversible and irreversible binding.

Recommended Technique: Equilibrium dialysis is considered the gold standard for PPB determination as it minimizes non-specific binding effects.[18]

Protocol: Plasma Protein Binding by Equilibrium Dialysis
  • Apparatus Setup: Use a Rapid Equilibrium Dialysis (RED) device, which consists of two chambers separated by a semipermeable membrane.

  • Sample Preparation: Add plasma to one chamber and a phosphate-buffered saline (PBS) solution to the other. Spike the test compound into the plasma chamber.

  • Equilibration: Incubate the device at 37°C for a sufficient time (typically 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane.[16]

  • Sampling and Analysis: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Quantification: Determine the concentration of the test compound in both chambers using LC-MS/MS.

  • Calculation: Calculate the fraction unbound (fu) using the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Parameter Description Significance
Fraction Unbound (fu) The percentage of the drug that is not bound to plasma proteins.A high fu suggests wider distribution into tissues and potentially faster clearance. A low fu may limit distribution but can also serve as a reservoir for the drug.
Volume of Distribution (Vd) A theoretical volume that represents the extent to which a drug distributes in the body.A high Vd indicates extensive tissue distribution, while a low Vd suggests the drug is largely confined to the plasma.

Section 4: Metabolism - The Biotransformation Maze

Metabolism is a critical determinant of a drug's half-life and can lead to the formation of active or toxic metabolites.[19][20] For N-(2-chloroethyl)propan-2-amine derivatives, metabolism can involve both enzymatic and non-enzymatic pathways, including hydrolysis and conjugation.

4.1 In Vitro Metabolic Stability:

Assessing the metabolic stability of a compound in the early stages of drug discovery is essential to predict its in vivo clearance.[20][21]

Recommended Systems:

  • Liver Microsomes: These are subcellular fractions containing phase I (e.g., Cytochrome P450s) and some phase II enzymes. They are a cost-effective tool for initial screening of metabolic stability.[20][21]

  • Hepatocytes: As whole cells, hepatocytes contain a full complement of metabolic enzymes and cofactors, providing a more physiologically relevant model for predicting in vivo metabolism.[21][22]

Workflow: In Vitro Metabolic Stability Assay

Metabolic_Stability_Workflow cluster_incubation Incubation cluster_analysis Analysis & Data Interpretation Preparation Prepare incubation mixture: Test compound, liver microsomes or hepatocytes, and buffer Initiation Initiate reaction by adding NADPH (for microsomes) Preparation->Initiation Time_Points Incubate at 37°C and collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 min) Initiation->Time_Points Quenching Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) Time_Points->Quenching Quantification Quantify the remaining parent compound by LC-MS/MS Quenching->Quantification Plotting Plot ln(% remaining) vs. time Quantification->Plotting Half_Life Calculate in vitro half-life (t½) Plotting->Half_Life Intrinsic_Clearance Calculate intrinsic clearance (CLint) Half_Life->Intrinsic_Clearance

Caption: In Vitro Metabolic Stability Assay Workflow.

4.2 Cytochrome P450 (CYP) Inhibition:

It is crucial to assess the potential of a new drug candidate to inhibit major CYP isoforms, as this can lead to drug-drug interactions (DDIs).[23][24][25]

Recommended Assay: A cocktail inhibition assay using a panel of specific probe substrates for the major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) provides an efficient way to screen for potential DDIs.[26]

CYP Isoform Probe Substrate Specific Inhibitor (Positive Control)
CYP1A2 PhenacetinFurafylline
CYP2C9 DiclofenacSulfaphenazole
CYP2C19 S-MephenytoinTiclopidine
CYP2D6 DextromethorphanQuinidine
CYP3A4 MidazolamKetoconazole

Section 5: Excretion - The Final Exit

Understanding the routes of elimination of a drug and its metabolites is the final piece of the pharmacokinetic puzzle. This is typically addressed in later preclinical and clinical studies.

Section 6: In Vivo Pharmacokinetic Studies - The Whole Picture

While in vitro assays provide valuable predictive data, in vivo studies in animal models are essential for understanding the complete pharmacokinetic profile of a drug candidate.[27]

6.1 Choice of Animal Model:

The selection of an appropriate animal model is critical for the successful translation of preclinical data to humans.[28][29] Rodents (mice and rats) are commonly used for initial pharmacokinetic screening due to their small size, cost-effectiveness, and well-characterized physiology.[27][28] Non-rodent species, such as beagle dogs, may be used in later stages of development as their metabolic profiles can sometimes be more predictive of human pharmacokinetics.[27][29]

6.2 Study Design:

A typical in vivo pharmacokinetic study involves administering the drug to a group of animals via the intended clinical route (e.g., oral or intravenous) and collecting blood samples at various time points.[27] Urine and feces may also be collected to assess excretion pathways.[27]

Key Pharmacokinetic Parameters Determined from In Vivo Studies:

Parameter Description
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
Elimination half-life
CL Clearance
Vd Volume of distribution
F Bioavailability (for extravascular administration)

Conclusion

The pharmacokinetic profiling of N-(2-chloroethyl)propan-2-amine derivatives requires a multifaceted and methodologically sound approach. By integrating robust bioanalytical methods with a suite of well-designed in vitro and in vivo assays, drug development professionals can build a comprehensive understanding of a compound's ADME properties. This knowledge is not only essential for lead optimization and candidate selection but also for designing safe and effective clinical trials. The principles and protocols outlined in this guide provide a solid foundation for navigating the complexities of pharmacokinetic profiling and ultimately, for advancing promising new therapies to patients in need.

References

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  • Caco-2 Permeability Assay. (n.d.). Enamine.
  • Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (2021, March 15).
  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (2024, August 9). PMC.
  • Development of Bioanalytical Methods for Quantitative Measurement of Anticancer Agents. (n.d.).
  • Caco-2 Permeability Assay Protocol. (n.d.). Creative Bioarray.
  • Pharmacokinetic studies in man - Scientific guideline. (2015, February 1). European Medicines Agency (EMA).
  • In vitro activity of alkylating agents on human tumors as measured by a short-term antimetabolic assay. (n.d.). PubMed.
  • Caco-2 Permeability Assay. (n.d.). Evotec.
  • Animal models for exploring the pharmacokinetics of breast cancer therapies. (n.d.). PMC - NIH.
  • Non-clinical guidelines: pharmacokinetics and toxicokinetics. (n.d.). European Medicines Agency (EMA).
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013, March 27). JRC Big Data Analytics Platform.
  • Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan.
  • Understanding the Regulatory Requirements for Preclinical Studies: A Comprehensive Guide. (n.d.). Infinix Bio.
  • FDA Requirements for Preclinical Studies. (n.d.).
  • Metabolic Stability in Drug Development: 5 Assays. (2023, October 9). WuXi AppTec.
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22).
  • Protein Binding Assays. (n.d.). Creative Diagnostics.
  • Metabolic Stability. (n.d.). Frontage Laboratories.
  • ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. (2023, May 30). IJRPC.
  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA.
  • LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450). (n.d.). Enamine.
  • Animal Pharmacokinetic Studies for Safe Treatments. (n.d.). Biotechfarm.
  • Step 2: Preclinical Research. (2018, January 4). FDA.
  • Plasma Protein Binding Assay. (n.d.). Domainex.
  • Preclinical Regulatory Requirements. (n.d.). Social Science Research Institute.
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  • Pharmacokinetic studies of chloroethylnitrosocarbamoyl-amino acid derivatives in vivo and in vitro. (n.d.). PubMed.
  • Plasma Protein Binding Assay. (n.d.). Evotec.
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  • Drug-plasma protein binding characterization using SPR. (2024, November 11). Cytiva.
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  • Bioanalytical Methods - An Overview. (2022, May 22). Bio-Analysis Centre.
  • An insight of development and validation of bioanalytical method in the reference of anticancer drugs by using LC-MS/MS. (2022, April 18). ScienceScholar.
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  • High-throughput Miniaturization of Cytochrome P450 Time-dependent Inhibition Screening Using the Echo 525 Liquid Handler. (n.d.). Beckman Coulter.
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  • Application Notes and Protocols for Bis(2-Chloroethyl)amine hydrochloride-d8 in Pharmacokinetic Studies. (n.d.). Benchchem.
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  • THE NEW ANALOGUES OF NITROGEN MUSTARD WITH ONE, TWO OR THREE 2-CHLOROETHYLAMINO FRAGMENTS. REACTIONS WITH NUCLEOPHILES. (n.d.).

Sources

Reference Spectroscopic Data and Analytical Workflows for N-(2-chloroethyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2-chloroethyl)propan-2-amine is a highly reactive secondary amine characterized by its isopropyl and chloroethyl substituents. In pharmaceutical synthesis and chemical biology, it serves as a critical building block and a nitrogen mustard analogue. Due to the inherent instability of the free base—which rapidly undergoes intramolecular cyclization—the compound is almost exclusively synthesized, stored, and analyzed as its hydrochloride salt (CAS 6306-61-2)[1]. This whitepaper provides authoritative reference spectroscopic data (NMR, FT-IR)[2], explains the causality behind specific chemical shifts, and outlines self-validating experimental workflows for rigorous structural characterization.

Chemical Identity & Physical Properties

Before initiating any spectroscopic analysis, it is critical to confirm the fundamental identity of the target molecule. The data below represents the stabilized hydrochloride salt form, which is the industry standard supplied by commercial vendors[3][4].

PropertyValue
IUPAC Name N-(2-chloroethyl)propan-2-amine hydrochloride[2]
Common Synonyms N-isopropyl-2-chloroethylamine HCl; 2-chloro-N-isopropylethanamine HCl
CAS Registry Number 6306-61-2[1]
Molecular Formula C₅H₁₃Cl₂N[1]
Molecular Weight 158.07 g/mol [2]
SMILES CC(C)NCCCl.Cl[2]

Spectroscopic Reference Data

The following reference data is synthesized from standardized acquisitions (e.g., Bruker AC-300)[5][6]. As an application scientist, it is not enough to simply match peaks; one must understand the causality of the electronic environments dictating these shifts.

¹H NMR Spectroscopy (DMSO-d₆, 300/400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Causality
1.25 Doublet6H-CH(CH₃ )₂Split by the adjacent methine proton ( n+1=2 ).
3.20 Multiplet2H-NH₂⁺-CH₂ -Deshielded by the adjacent positively charged ammonium center.
3.30 Septet1H-CH (CH₃)₂Split by six equivalent methyl protons ( n+1=7 ). Shifted downfield by the adjacent N⁺ inductive effect.
3.90 Triplet2H-CH₂ -ClStrongly deshielded by the highly electronegative chlorine atom (-I effect).
9.20 Broad Singlet2H-NH₂⁺ -Broadened due to quadrupolar relaxation of ¹⁴N and chemical exchange.
¹³C NMR Spectroscopy (DMSO-d₆, 75/100 MHz)
Chemical Shift (δ, ppm)AssignmentStructural Causality
18.5 -CH(CH₃ )₂Standard aliphatic methyl carbons, slightly deshielded by the β -nitrogen.
39.8 -CH₂ -ClDeshielded by the direct attachment to the electronegative chlorine atom.
46.5 -NH₂⁺-CH₂ -Deshielded by the adjacent ammonium center.
50.2 -CH (CH₃)₂The most deshielded carbon due to the combined inductive effects of the branched structure and the adjacent N⁺.
FT-IR Spectroscopy (KBr Pellet)
Wavenumber (cm⁻¹)Vibration TypeStructural Causality
2950–2400 N-H / C-H stretchBroad, overlapping bands. The protonation of the secondary amine creates an NH₂⁺ center, leading to extensive hydrogen bonding in the solid state, broadening the signal.
1580 N-H bendCharacteristic deformation of secondary amine hydrochlorides.
1460 C-H bendStandard aliphatic methylene/methyl deformation.
740 C-Cl stretchStrong, sharp band indicating the presence of an aliphatic chloride.

Experimental Workflows & Protocols

To ensure scientific integrity, analytical protocols must be designed as self-validating systems . This means the procedure inherently checks for its own accuracy, preventing artifact misinterpretation.

NMR Sample Preparation & Acquisition

Causality of Solvent Choice: N-(2-chloroethyl)propan-2-amine hydrochloride is a highly polar salt. Attempting to dissolve it in CDCl₃ will result in poor signal-to-noise ratios and missing exchangeable proton signals. DMSO-d₆ is chosen because it readily solvates the ion pair and slows down proton exchange, allowing the -NH₂⁺- protons to be observed.

Self-Validating Protocol:

  • Sample Weighing: Weigh 15–20 mg of the HCl salt. Validation: This mass ensures a sufficient concentration for a high-quality ¹³C spectrum within a reasonable timeframe (1024 scans).

  • Solvation & Internal Standard: Dissolve the sample in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS). Validation: The TMS peak guarantees an absolute 0.00 ppm reference, validating that chemical shifts are not drifting due to temperature or magnetic field anomalies.

  • Integration Check (The Self-Check): After acquiring the ¹H spectrum, integrate the doublet at ~1.25 ppm and set it strictly to 6.00. Validation: If the triplet at ~3.90 ppm does not integrate to exactly ~2.00, the sample is either impure or degrading.

NMR_Workflow cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Data Acquisition N1 Weigh 15-20 mg HCl Salt N2 Dissolve in 0.6 mL DMSO-d6 (with 0.03% TMS) N1->N2 N3 Transfer to 5 mm NMR Tube & Cap Securely N2->N3 N4 Insert Sample & Tune/Match Probe N3->N4 N5 Lock on Deuterium & Shim (Z1-Z3) N4->N5 N6 Acquire 1H (16 scans) & 13C (1024 scans) N5->N6

Experimental workflow for NMR sample preparation and data acquisition.

FT-IR KBr Pellet Preparation

Causality of Matrix: Potassium bromide (KBr) is completely transparent in the mid-IR region (4000–400 cm⁻¹). Self-Validating Protocol:

  • Background Scan: Press a pellet of pure KBr and run a background scan. Validation: If a broad peak appears at 3300 cm⁻¹, the KBr has absorbed atmospheric moisture. This must be corrected before introducing the sample, otherwise, the moisture will mask the critical N-H stretches of the amine salt.

  • Grinding: Grind 1–2 mg of the sample with 100 mg of dry KBr in an agate mortar. Causality: Fine grinding reduces the particle size below the wavelength of IR radiation, preventing baseline scattering (the Christiansen effect).

  • Pressing: Apply 10 tons of pressure under a vacuum to form a translucent pellet, then acquire the spectrum.

Mechanistic Insights: Reactivity & Stability

Why is this compound universally handled as a hydrochloride salt rather than a free base? The answer lies in its intrinsic reactivity as a nitrogen mustard analogue.

If the hydrochloride salt is neutralized (pH > 7), the free secondary amine is liberated. The unshared electron pair on the nitrogen atom acts as a potent internal nucleophile. It rapidly attacks the adjacent β -carbon, displacing the chloride leaving group. This intramolecular cyclization forms a highly strained, electrophilic aziridinium ion intermediate . This intermediate is highly reactive toward external nucleophiles (such as DNA bases or protein residues), leading to irreversible covalent alkylation.

Maintaining the compound as an HCl salt protonates the nitrogen, tying up the lone pair and completely halting this degradation pathway, thereby ensuring shelf stability.

Reactivity_Pathway A N-(2-chloroethyl)propan-2-amine Hydrochloride Salt B Free Base Amine (Reactive) A->B Deprotonation (pH > 7) C Aziridinium Ion Intermediate B->C Intramolecular Cyclization (-Cl⁻) D Nucleophilic Attack (e.g., DNA/Proteins) C->D Ring Opening E Covalent Alkylation Adduct D->E Irreversible Binding

Mechanistic pathway of aziridinium ion formation and subsequent alkylation.

References

  • [2],[5],[6] Title: PubChem Compound Summary for CID 24183019: N-(2-Chloroethyl)propan-2-amine--hydrogen chloride (1/1). Source: National Center for Biotechnology Information (nih.gov). URL: [Link]

  • [4] Title: N-(2-Chloroethyl)propan-2-amine hydrochloride. Source: Sigma-Aldrich. URL: [Link]

Sources

In-Depth Technical Guide: Exact Mass and Boiling Point Determination of N-(2-Chloroethyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2-chloroethyl)propan-2-amine is a bifunctional aliphatic amine characterized by a secondary amine group and a reactive chloroethyl substituent. Widely utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and complex agrochemicals, its structural similarity to nitrogen mustards demands rigorous analytical characterization[1][2]. This whitepaper provides a comprehensive, causality-driven guide to determining the exact mass and boiling point of this compound, addressing the inherent chemical instabilities of the free base and outlining self-validating experimental protocols.

Chemical Architecture and Reactive Profiling

To accurately design analytical workflows, one must first understand the molecule's intrinsic reactivity. N-(2-chloroethyl)propan-2-amine exists in two primary forms: the free base (liquid) and the hydrochloride salt (solid)[1][3].

The free base possesses both a nucleophilic nitrogen atom and an electrophilic alkyl chloride. Under thermal stress, the lone pair on the secondary amine can execute an intramolecular nucleophilic substitution (S_N2), displacing the chloride ion to form a highly strained, reactive aziridinium ion . This self-alkylation pathway causes rapid degradation and polymerization[2]. Consequently, analytical techniques involving heat—such as boiling point determination—must utilize the hydrochloride salt, where the amine is protonated, the lone pair is neutralized, and the molecule is stabilized.

Quantitative Data Summary

The following table synthesizes the critical physicochemical properties of both forms to guide instrument calibration and experimental expectations.

PropertyN-(2-chloroethyl)propan-2-amine (Free Base)N-(2-chloroethyl)propan-2-amine Hydrochloride
Molecular Formula C5H12ClNC5H13Cl2N
Monoisotopic Exact Mass 121.0658 Da157.0425 Da
Molecular Weight 121.61 g/mol 158.07 g/mol
Boiling Point ~130 - 150 °C (Estimated/Decomposes)238.1 °C (at 760 mmHg)
Melting Point Liquid at Room Temperature178 - 184 °C
Physical State (25°C) Colorless to pale yellow liquidWhite crystalline solid

Data supported by computed properties from [3][4] and[5].

Exact Mass Determination via High-Resolution Mass Spectrometry (HRMS)

Exact mass determination is critical for verifying the elemental composition of the synthesized intermediate. For the free base (C5H12ClN), the theoretical monoisotopic mass is 121.0658 Da [4].

Causality in Experimental Design
  • Ionization Source: Electrospray Ionization (ESI) is selected over Electron Impact (EI). EI is a "hard" ionization technique that would readily cleave the labile C-Cl bond, complicating molecular ion identification. ESI is a "soft" technique that preserves the intact molecule.

  • Solvent Chemistry: The sample is diluted in a matrix containing 0.1% Formic Acid. The acid forces the secondary amine into its protonated state prior to aerosolization, exponentially increasing the ionization efficiency in positive mode (ESI+) to yield the pseudomolecular ion [M+H]+ at m/z 122.0731 .

  • Self-Validation: A lock-mass reference (e.g., Leucine Enkephalin) is infused concurrently. The instrument continuously calibrates against this known mass, ensuring the mass error remains below 2 ppm, thereby validating the exact mass measurement in real-time.

Step-by-Step HRMS Protocol
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade methanol. Dilute to a working concentration of 1 µg/mL using an aqueous solution of 50% acetonitrile containing 0.1% formic acid (v/v).

  • Instrument Calibration: Calibrate the Time-of-Flight (TOF) or Orbitrap mass spectrometer using a standard calibration mix. Introduce the lock-mass solution to ensure sub-2 ppm mass accuracy.

  • Sample Introduction: Inject the sample via Direct Infusion at a flow rate of 5 µL/min directly into the ESI source.

  • Ionization: Operate the ESI source in positive ion mode (ESI+). Apply a capillary voltage of 3.0 kV and maintain the desolvation temperature at 250 °C.

  • Data Acquisition & Analysis: Acquire spectra over an m/z range of 50–500. Extract the chromatogram for the theoretical protonated mass at m/z 122.0731.

HRMS_Workflow A Sample Preparation 50:50 MeCN:H2O + 0.1% FA B Electrospray Ionization ESI+ Mode A->B Direct Infusion C Mass Analysis High-Resolution TOF B->C [M+H]+ Ions D Data Processing Extract m/z 122.0731 C->D Lock-Mass Calibrated

Fig 1. HRMS workflow for exact mass determination of the protonated amine.

Boiling Point Determination and Thermal Profiling

The boiling point is the thermodynamic point where the vapor pressure of the liquid equals the surrounding environmental pressure. For N-(2-chloroethyl)propan-2-amine, traditional distillation of the free base is fundamentally flawed due to the aforementioned aziridinium cyclization at elevated temperatures[2].

To bypass thermal degradation, boiling point determination must be executed using the hydrochloride salt via Differential Scanning Calorimetry (DSC). The reported boiling point for the stabilized salt is 238.1 °C [5].

Causality in Experimental Design
  • Crucible Selection: A standard sealed pan would build internal pressure, artificially raising the boiling point and potentially causing the pan to rupture. A pan with a pinhole lid is mandatory; it allows the vaporized sample to escape, ensuring the endothermic transition corresponds precisely to boiling at atmospheric pressure.

  • Inert Atmosphere: Purging the DSC furnace with dry nitrogen prevents oxidative degradation of the organic framework during the high-temperature ramp, ensuring the endotherm recorded is purely a physical phase transition (vaporization) and not a chemical combustion event.

Step-by-Step DSC Protocol
  • Sample Loading: Accurately weigh 2.0–5.0 mg of N-(2-chloroethyl)propan-2-amine hydrochloride into a standard aluminum DSC crucible.

  • Crucible Sealing: Seal the crucible with a pinhole-pierced lid to allow vapor equilibrium with atmospheric pressure.

  • Atmospheric Control: Place the crucible in the DSC cell and purge with dry nitrogen gas at a flow rate of 50 mL/min.

  • Thermal Ramping: Equilibrate the system at 25 °C. Apply a linear, controlled heating rate of 5 °C/min up to 300 °C.

  • Thermogram Analysis: Identify the first sharp endothermic peak as the melting point (178–184 °C). The subsequent, broader endothermic peak represents the boiling point (vaporization), recorded at approximately 238.1 °C[5][6].

BP_Workflow A Sample Loading HCl Salt in Pinhole Al Pan B Atmospheric Control N2 Purge (50 mL/min) A->B Seal Crucible C Thermal Ramping 5 °C/min to 300 °C B->C Inert Environment D Phase Transition Endothermic Vaporization C->D T_b ~238.1 °C

Fig 2. DSC thermal profiling workflow for boiling point determination.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 409700, N-(2-chloroethyl)propan-2-amine". PubChem. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 24183019, N-(2-Chloroethyl)propan-2-amine hydrochloride". PubChem. Available at:[Link]

Sources

Methodological & Application

Application Note: Pharmacological Mechanisms and Safety Protocols for Nitrogen Mustards

Author: BenchChem Technical Support Team. Date: April 2026

I must strictly decline your request to provide a step-by-step synthesis protocol for N-(2-chloroethyl)propan-2-amine. I cannot provide instructions, recipes, or technical details for the synthesis or production of nitrogen mustards, their analogs, or their direct precursors, as these compounds pose severe chemical safety and security risks.

I can, however, provide an academic overview of the pharmacological mechanisms of nitrogen mustards, their historical context as alkylating agents, and established decontamination and safety protocols used in professional laboratory settings.

Target Audience: Toxicologists, Pharmacologists, and Chemical Safety Officers.

Chemical Classification and Mechanism of Action

N-(2-chloroethyl)propan-2-amine (CAS: 6306-61-2) is an organic compound characterized by an amine functional group and a chloroethyl substituent[1]. Compounds containing the 2-chloroethylamine moiety belong to the broader chemical class known as nitrogen mustards. Historically, nitrogen mustards were developed as chemical warfare agents (vesicants/blister agents) but later became the foundation for the first chemotherapeutic drugs due to their profound cytotoxic properties[2].

The defining characteristic of nitrogen mustards is their ability to act as potent DNA alkylating agents. The mechanism of action does not rely on the parent compound itself, but rather on a highly reactive intermediate formed under physiological conditions[3][4].

The Aziridinium Ion Pathway:

  • Intramolecular Cyclization: The lone pair of electrons on the central nitrogen atom acts as an internal nucleophile. It attacks the adjacent β-carbon, displacing the chloride leaving group in an intramolecular substitution reaction (often proceeding via first-order, SN1-type kinetics at neutral or alkaline pH)[2][3].

  • Formation of the Electrophile: This displacement forms a highly strained, positively charged three-membered ring known as an aziridinium ion (cyclic ammonium ion)[2][3].

  • Nucleophilic Attack by DNA: The aziridinium ion is intensely electrophilic. It readily reacts with nucleophilic centers within the cell. The primary and most toxicologically significant target is the N-7 position of the guanine base in DNA[2][3].

  • Alkylation and Cross-linking: The alkylation of guanine leads to mismatched base pairing and DNA fragmentation. If the nitrogen mustard is bifunctional (possessing two chloroethyl groups, like mechlorethamine), it can undergo a second cyclization and alkylation event, creating interstrand or intrastrand DNA cross-links[2][3]. These cross-links physically prevent DNA replication and transcription, ultimately triggering cellular apoptosis[3][4].

G A Nitrogen Mustard (Parent Compound) B Intramolecular Cyclization (Chloride Displacement) A->B C Aziridinium Ion (Reactive Electrophile) B->C D Nucleophilic Attack (Guanine N-7) C->D E DNA Alkylation (Cellular Apoptosis) D->E

General mechanism of DNA alkylation by nitrogen mustards via an aziridinium ion intermediate.

Toxicological Profile and Vesicant Properties

Beyond their systemic cytotoxicity, nitrogen mustards are powerful vesicants. Dermal exposure to these agents causes severe tissue damage. In laboratory models (such as SKH-1 hairless mice), exposure to nitrogen mustards results in a predictable progression of clinical cutaneous lesions[5].

Acute effects occurring within hours of exposure include erythema (redness) and edema (swelling)[5]. This progresses to microblister formation, altered pigmentation, xerosis (dry skin), and significant wounding[5]. The tissue damage is driven by the rapid alkylation of cellular proteins and DNA in the basal layer of the epidermis, leading to cell death and the separation of the epidermis from the dermis[5].

Laboratory Safety and Decontamination Protocols

Due to their extreme toxicity and vesicant properties, the handling of any nitrogen mustard or its reactive analogs is strictly confined to professional, high-containment laboratory settings utilizing advanced engineering controls (e.g., highly ventilated fume hoods, glove boxes) and specialized Personal Protective Equipment (PPE).

Emergency Decontamination Principles: Decontamination is the most critical first step in the event of an exposure, as the compounds are rapidly absorbed through the skin and respiratory tract[6].

  • Physical Removal: Immediate removal of all potentially contaminated clothing is required. Clothing must be double-bagged and sealed[6].

  • Irrigation: Exposed skin must be washed immediately with copious amounts of soap and water. The skin must not be scrubbed or abraded, as this increases local blood flow and systemic absorption[6]. Eyes should be flushed continuously with water or normal saline[6]. Bleach (sodium hypochlorite) should never be used directly on human skin for decontamination[6].

Chemical Neutralization (Medical Countermeasures): While physical decontamination removes unreacted agent from the surface, medical countermeasures aim to neutralize the agent systemically.

Sodium Thiosulfate ( Na2​S2​O3​ ) is a recognized systemic antidote and chemical scavenger for mustard poisoning if administered promptly (typically within minutes of exposure)[7][8]. The thiosulfate anion ( S2​O32−​ ) acts as a highly effective, competitive nucleophile. It reacts rapidly with the unstable aziridinium ion in the extracellular fluid before the ion can enter cells and alkylate DNA[7][8]. This reaction yields a non-toxic, water-soluble thiosulfate ester that is readily excreted by the kidneys[8].

Countermeasure CategoryAction / AgentMechanism / RationaleClinical Window
Primary Decontamination Soap and Water WashPhysical removal of unreacted lipophilic agent from the epidermal surface. Avoids abrasion to prevent enhanced absorption.Immediate (0-5 minutes)
Ocular Decontamination Normal Saline FlushDilution and physical removal of agent from the conjunctiva to prevent corneal damage.Immediate
Systemic Scavenger Sodium Thiosulfate (IV)The S2​O32−​ anion acts as a competitive nucleophile, reacting with the aziridinium ion in extracellular spaces to prevent DNA alkylation.Highly time-dependent (< 60 mins)
Supportive Care Airway ManagementTreatment of laryngeal inflammation, hemorrhagic edema, and bronchial obstruction caused by inhalation.Ongoing

References

  • CymitQuimica. "CAS 6306-61-2: N-(2-chloroethyl)propan-2-amine". cymitquimica.com.
  • Wikipedia. "Nitrogen mustard". wikipedia.org.
  • Biointerface Research in Applied Chemistry. "Nitrogen Mustard: a Promising Class of Anti-Cancer Chemotherapeutics – a Review". biointerfaceresearch.com.
  • Agnes Scott College. "Exploiting Nucleophilic Attack in Chemotherapy - The Onyx Review". agnesscott.org.
  • International Physicians for the Prevention of Nuclear War. "Chemical blistering agents, predominantly sulfur mustard, have been used". ippnw.org.
  • New York State Department of Health. "Chemical Terrorism". ny.gov.
  • ResearchGate. "Thiosulfate as an Antidote to Mustard Poisoning, A Review of the Literature".
  • National Institutes of Health (PMC). "Clinically-Relevant Cutaneous Lesions by Nitrogen Mustard". nih.gov.
  • Annals of Medical Research.

Sources

Application Notes and Protocols for the Safe Handling and Storage of N-(2-chloroethyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-(2-chloroethyl)propan-2-amine and its hydrochloride salt are potent alkylating agents utilized in various research and drug development applications.[1][2] Structurally, the presence of the chloroethyl group makes this compound highly reactive, capable of participating in nucleophilic substitution reactions.[1][2] This reactivity is fundamental to its utility in organic synthesis, particularly as an intermediate in the production of pharmaceuticals. However, this same reactivity profile necessitates stringent safety protocols to mitigate the significant health risks associated with its handling. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of N-(2-chloroethyl)propan-2-amine, ensuring the protection of laboratory personnel and the environment.

Hazard Identification and Risk Assessment

A thorough understanding of the hazards associated with N-(2-chloroethyl)propan-2-amine is the cornerstone of a robust safety protocol. This compound is classified as acutely toxic and corrosive, with the potential for long-term health effects.

Chemical and Physical Properties
PropertyValueSource
Chemical FormulaC5H12ClN (free base) / C5H13Cl2N (hydrochloride)[1][2][3]
Molecular Weight121.61 g/mol (free base) / 158.07 g/mol (hydrochloride)[2][3]
AppearanceColorless to pale yellow liquid (free base) / White to yellow powder or crystals (hydrochloride)[1]
CAS Number6306-61-2 (hydrochloride)[1][4]
Toxicological Hazards

N-(2-chloroethyl)propan-2-amine is a hazardous substance with multiple routes of exposure leading to potentially severe health consequences. As a nitrogen mustard, it is a powerful irritant and can cause cellular damage.[5][6]

  • Acute Toxicity: It is classified as toxic if swallowed, fatal in contact with skin, and fatal if inhaled.[7]

  • Corrosivity: It causes severe skin burns and serious eye damage.[7][8] The effects of exposure may be delayed.

  • Respiratory Irritation: Inhalation may cause respiratory irritation.[1]

  • Mutagenicity: There is a suspicion that this compound may cause genetic defects.[8]

  • Delayed Effects: Symptoms of exposure, particularly to the skin and respiratory system, may be delayed.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory when working with N-(2-chloroethyl)propan-2-amine.

Engineering Controls
  • Ventilation: All work with N-(2-chloroethyl)propan-2-amine, both in its solid and liquid forms, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]

  • Containment: For procedures with a high risk of aerosol generation or when handling larger quantities, the use of a glove box is recommended to provide an additional layer of containment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure.

PPE CategorySpecifications and Rationale
Hand Protection Double gloving with chemically resistant gloves is required. A recommended combination is a nitrile inner glove and a butyl rubber or Viton™ outer glove. Nitrile gloves alone offer poor protection against many amines and halogenated hydrocarbons.[10] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times. Gloves should be changed immediately if contamination is suspected.[11]
Eye and Face Protection Chemical safety goggles that provide a complete seal around the eyes are mandatory.[9] A face shield should be worn in addition to goggles when there is a risk of splashes or when handling larger quantities.
Body Protection A flame-retardant lab coat should be worn and buttoned completely.[12] For procedures with a high risk of splashing, a chemically resistant apron over the lab coat is recommended.
Respiratory Protection For situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[9][13]

Safe Handling and Storage Protocols

Adherence to strict protocols during handling and storage is essential to prevent accidental exposure and maintain the chemical's integrity.

Handling Procedures
  • Training: All personnel must receive documented training on the hazards and safe handling procedures for N-(2-chloroethyl)propan-2-amine before working with the compound.

  • Pre-use Inspection: Before use, visually inspect the container for any signs of damage or leakage.

  • Weighing and Dispensing: Weighing of the solid hydrochloride salt should be done in a fume hood. To minimize dust generation, consider using a spatula that has been wiped with an anti-static cloth.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[14] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[14]

Storage Requirements
  • Location: Store N-(2-chloroethyl)propan-2-amine in a cool, dry, and well-ventilated area, away from incompatible materials.[1][8]

  • Temperature: Some sources recommend storage at 2-8°C under an inert atmosphere.[1]

  • Container: Keep the container tightly closed and clearly labeled with the chemical name and all appropriate hazard warnings.[8]

  • Segregation: Store separately from strong oxidizing agents, strong bases, and acids.[8]

Spill and Emergency Procedures

Immediate and appropriate action is crucial in the event of a spill or accidental exposure.

Spill Response
  • Evacuation and Notification: In the event of a significant spill, evacuate the immediate area and notify laboratory personnel and the institutional safety office.

  • Small Spills (manageable by trained personnel):

    • Don the appropriate PPE as outlined in Section 2.2.

    • Contain the spill using an inert absorbent material such as vermiculite or sand.[14] Do not use combustible materials like paper towels to absorb the spill.

    • Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Decontaminate the spill area.

  • Large Spills: Evacuate the laboratory and contact the institution's emergency response team immediately.

Decontamination

For decontamination of surfaces after a spill, a solution of sodium hydroxide (e.g., 0.01 M) or sodium hypochlorite (e.g., 5% solution) can be used to degrade nitrogen mustards.[3] However, it is important to note that sodium hydroxide can convert some nitrogen mustards to other toxic forms.[3] Therefore, the use of a commercially available decontamination solution specifically designed for alkylating agents is recommended. After chemical decontamination, the area should be thoroughly cleaned with soap and water.

First Aid Measures

Immediate medical attention is required for any exposure to N-(2-chloroethyl)propan-2-amine.

  • Skin Contact: Immediately remove all contaminated clothing.[7] Flush the affected area with copious amounts of lukewarm water for at least 15-20 minutes.[15] Do not scrub the skin.[15] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with lukewarm water for at least 15-20 minutes, holding the eyelids open.[15] Ensure the water flows from the inner to the outer corner of the eye to avoid contaminating the other eye.[15] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately.[7] If breathing is difficult or has stopped, provide artificial respiration, but do not use mouth-to-mouth resuscitation.[7] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[8] If the person is conscious, rinse their mouth with water.[7] Seek immediate medical attention.

Waste Disposal

All waste materials contaminated with N-(2-chloroethyl)propan-2-amine must be disposed of as hazardous waste.

  • Waste Collection: Collect all contaminated materials (e.g., absorbent materials from spills, used PPE, empty containers) in a designated, labeled, and sealed hazardous waste container.[12][14]

  • Waste Classification: While a specific EPA waste code for N-(2-chloroethyl)propan-2-amine is not explicitly listed, it may fall under the "U" list of discarded commercial chemical products if it is the sole active ingredient of a discarded product.[13][16][17] Consult with your institution's environmental health and safety department for proper waste characterization and disposal procedures.

  • Disposal Method: The primary recommended method of disposal is high-temperature incineration by a licensed chemical destruction facility.[12] Under no circumstances should this chemical be disposed of down the drain.[12]

Visual Protocols and Workflows

Safe Handling Workflow

Safe Handling Workflow for N-(2-chloroethyl)propan-2-amine cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Review SDS and Protocol B Verify Fume Hood Certification A->B C Don Appropriate PPE B->C D Work Within Fume Hood C->D E Weigh/Dispense Carefully D->E F Prepare Solution E->F G Decontaminate Work Area F->G H Dispose of Waste G->H I Remove PPE and Wash Hands H->I

Caption: A logical workflow for the safe handling of N-(2-chloroethyl)propan-2-amine.

Emergency Spill Response

Emergency Spill Response Protocol Start Spill Occurs Notify Notify Others and Evacuate Area Start->Notify Assess Assess Spill Size and Risk Notify->Assess SmallSpill Small Spill? Assess->SmallSpill LargeSpill Large Spill SmallSpill->LargeSpill No TrainedPersonnel Trained Personnel Only SmallSpill->TrainedPersonnel Yes EmergencyResponse Contact Emergency Response LargeSpill->EmergencyResponse End End EmergencyResponse->End DonPPE Don Full PPE TrainedPersonnel->DonPPE Contain Contain Spill with Absorbent DonPPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Hazardous Waste Decontaminate->Dispose Dispose->End

Caption: A decision-making flowchart for responding to a spill of N-(2-chloroethyl)propan-2-amine.

References

  • MyCPR NOW. First Aid Strategies for Managing Exposure to Toxic Substances. [Link]

  • PubChem. N-(2-chloroethyl)propan-2-amine | C5H12ClN | CID 409700. [Link]

  • International Labour Organization. ICSC 1655 - ETHYLBIS(2-CHLOROETHYL)AMINE. [Link]

  • Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards | NIOSH. [Link]

  • UMass Memorial Health. First Aid: Chemical Exposure. [Link]

  • J&K Scientific LLC. Chemical spill cleanup procedures. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Bis-(2-Chloroethyl)-Amine Hydrochloride, 98%. [Link]

  • PubChem. N-(2-Chloroethyl)propan-2-amine--hydrogen chloride (1/1) | C5H13Cl2N | CID 24183019. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet - Nitrogen Mustard. [Link]

  • The University of Tennessee Knoxville. Guidance for Hazardous Waste Spill Cleanup in Laboratories. [Link]

  • Agency for Toxic Substances and Disease Registry. Nitrogen Mustards (HN-1, HN-2, HN-3). [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. Nitrile Glove Chemical-Compatibility Reference. [Link]

  • Princeton University Environmental Health and Safety. Hazardous Chemical Exposures. [Link]

  • Westlab. 8 Steps to Handling a Laboratory Chemical Spill. [Link]

  • Dove Medical Press. Safe decontamination of cytostatics from the nitrogen mustards family. Part one: cyclophosphamide and ifosfamide. [Link]

  • Centers for Disease Control and Prevention. Nitrogen Mustard | Chemical Emergencies. [Link]

  • Centers for Disease Control and Prevention. Blister Agents HN-1, HN-2, HN-3 Nitrogen Mustards | Medical Management Guidelines. [Link]

  • Purdue University. Guidelines: Handling and Disposal of Chemicals. [Link]

  • Coast2Coast. First Aid for Chemical Inhalation Incidents. [Link]

  • NextSDS. (2-chloroethyl)(2-chloropropyl)amine hydrochloride — Chemical Substance Information. [Link]

  • Yale University Environmental Health & Safety. Management of Hazardous Waste Procedure. [Link]

  • S D Fine-Chem Limited. bis(2-chloroethyl)amine hydrochloride - SAFETY DATA SHEET. [Link]

  • Minnesota Pollution Control Agency. U List of Hazardous Wastes. [Link]

Sources

Application Note: Utilizing N-(2-chloroethyl)propan-2-amine in Organic Synthesis Pathways

Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Mechanistic Insights and Protocols for the Synthesis of Pan-FGFR Inhibitors

Introduction & Mechanistic Overview

N-(2-chloroethyl)propan-2-amine (CAS 6306-61-2), commonly utilized and stored as its hydrochloride salt, is a highly versatile bifunctional building block in organic synthesis[1]. Structurally characterized by a secondary amine and a reactive chloroethyl group, it serves as a premier reagent for installing N-isopropyl-ethylenediamine moieties into complex molecular scaffolds. Its most prominent application is in the synthesis of Erdafitinib (Balversa), an orally bioavailable pan-fibroblast growth factor receptor (FGFR) inhibitor approved by the FDA for the treatment of locally advanced or metastatic urothelial carcinoma[2].

Mechanistic Causality: The Aziridinium Pathway

The alkylation of bulky, weakly nucleophilic diarylamines requires harsh conditions or highly reactive electrophiles. When N-(2-chloroethyl)propan-2-amine is exposed to a strong base, it does not merely undergo a direct bimolecular nucleophilic substitution ( SN​2 ). Instead, the deprotonated secondary amine undergoes a rapid intramolecular cyclization, expelling the chloride ion to form a highly strained, reactive 1-isopropylaziridine intermediate.

The choice of base and solvent is critical to this causality:

  • Base Selection: A strong base like Sodium Hydride (NaH) is required to serve a dual purpose: first, to neutralize the hydrochloride salt and drive the formation of the aziridine; second, to deprotonate the weakly acidic diarylamine, converting it into a potent nucleophile capable of opening the aziridine ring.

  • Solvent Selection: Polar aprotic solvents like N,N-Dimethylformamide (DMF) are chosen because they stabilize the ionic transition states and enhance the nucleophilicity of the deprotonated diarylamine by poorly solvating the resulting anion.

Experimental Workflows and Mechanistic Diagrams

G A Quinoxaline Core (3-(1-methyl-1H-pyrazol-4-yl)quinoxalin-6-amine) C Buchwald-Hartwig Cross-Coupling (Pd catalyst, Base) A->C B 3,5-Dimethoxyphenyl bromide B->C D Diarylamine Intermediate (N-(3,5-dimethoxyphenyl)-...) C->D F N-Alkylation (NaH, DMF, 60°C) D->F E N-(2-chloroethyl)propan-2-amine HCl (CAS 6306-61-2) E->F G Erdafitinib (Balversa) Pan-FGFR Inhibitor F->G

Workflow for Erdafitinib synthesis highlighting the N-alkylation step.

G A N-(2-chloroethyl)propan-2-amine B Base (e.g., NaH) Deprotonation A->B C 1-Isopropylaziridine (Reactive Intermediate) B->C Intramolecular Cyclization (-HCl) E Nucleophilic Ring Opening (SN2-like attack) C->E D Diarylamine Nucleophile (Deprotonated) D->E F Target Product (N-isopropyl-ethylenediamine linkage) E->F

Mechanism of N-alkylation via the 1-isopropylaziridine reactive intermediate.

Standard Operating Protocol: Synthesis of Erdafitinib

The following is a self-validating protocol for the alkylation of N-(3,5-dimethoxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)quinoxalin-6-amine, adapted from the original discovery chemistry routes[3].

Reagents & Materials:

  • Diarylamine intermediate (1.0 equiv, limiting reagent)

  • N-(2-chloroethyl)propan-2-amine hydrochloride (1.5 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 3.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas for 15 minutes to ensure a moisture-free environment.

  • Substrate Solvation: Dissolve the diarylamine intermediate (1.0 equiv) in anhydrous DMF (approx. 10 mL per gram of substrate). Cool the reaction vessel to 0 °C using an ice bath.

  • Deprotonation: Carefully add NaH (3.5 equiv) portion-wise to control the evolution of hydrogen gas. Causality Note: The excess base accounts for the neutralization of the hydrochloride salt of the alkylating agent and ensures complete deprotonation of the weakly acidic diarylamine.

  • Intermediate Activation: Stir the mixture at 0 °C for 30 minutes until gas evolution ceases, indicating the complete formation of the reactive amide anion.

  • Alkylation: Add N-(2-chloroethyl)propan-2-amine hydrochloride (1.5 equiv) in small portions.

  • Thermal Promotion: Remove the ice bath and heat the reaction mixture to 60 °C. Stir for 12 to 16 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, quench in 1 mL of acetonitrile/water, and analyze via LC-MS. The protocol is self-validating when the peak corresponding to the starting diarylamine is <5% relative to the product peak. Do not proceed to workup until this metric is met.

  • Quenching & Workup: Cool the reaction to 0 °C and quench dropwise with cold water to safely neutralize unreacted NaH. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (DCM:MeOH gradient) to isolate the final product.

Quantitative Data & Process Optimization

While the traditional NaH/DMF route is highly effective for discovery chemistry, it presents environmental and scalability challenges. Recent advancements have demonstrated that this amination can be seamlessly performed under sustainable, aqueous micellar conditions using biodegradable surfactants like Savie or TPGS-750-M[4].

Table 1: Reaction Condition Optimization for the Alkylation Step

Condition SetBaseSolventTemperatureTimeYield (%)Environmental & Safety Impact
Traditional (Discovery) [3]NaH (3.5 eq)DMF60 °C12 h65 - 75%High (Toxic solvent, highly reactive base, H2​ gas evolution)
Modified Organic K2​CO3​ (4.0 eq)Acetonitrile80 °C24 h50 - 60%Moderate (Slower reaction kinetics due to weaker base)
Green Micellar [4]KOH (3.0 eq)Water + Savie (2 wt%)45 °C16 h~85%Low (Aqueous medium, biodegradable surfactant, safer base)

Note: The green micellar approach leverages the hydrophobic core of the micelles to concentrate the reactants, effectively accelerating the reaction without the need for toxic polar aprotic solvents.

References

  • Title: N-(2-chloroethyl)
  • Title: Discovery and Pharmacological Characterization of JNJ-42756493 (Erdafitinib)
  • Source: acs.
  • Source: fda.

Sources

Application Note: Catalyst Selection and Protocol Optimization for Alkylation Reactions Using N-(2-Chloroethyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary

The strategic introduction of the N-isopropylaminoethyl pharmacophore is a critical transformation in modern medicinal chemistry, most notably in the synthesis of the pan-FGFR inhibitor Erdafitinib (Balversa) [1]. This structural motif is typically installed via an alkylation reaction using N-(2-chloroethyl)propan-2-amine (often supplied as a hydrochloride salt, CAS: 6306-61-2).

However, alkylating sterically hindered and electronically deactivated nucleophiles (such as diarylamines) with an unactivated alkyl chloride presents significant kinetic barriers. This application note details the mechanistic causality behind catalyst selection—specifically contrasting Phase Transfer Catalysts (PTCs) and Nucleophilic Halide-Exchange Catalysts—to overcome sluggish reaction rates, suppress side-product formation, and achieve >90% yields in scalable API synthesis.

Mechanistic Challenges & Causality in Catalyst Selection

As a Senior Application Scientist, I frequently observe that simply heating N-(2-chloroethyl)propan-2-amine with a weak base and a hindered amine leads to poor conversions and complex impurity profiles. Understanding the underlying physical organic chemistry is essential for rational protocol design.

The Electrophile Dilemma: Aziridine Formation vs. Direct SN​2

N-(2-chloroethyl)propan-2-amine is a secondary amine bearing a β -chloride. In its free base form, it is highly prone to intramolecular cyclization, forming 1-isopropylaziridine. To prevent premature degradation, the reagent is strictly stored and charged as a hydrochloride salt . During the reaction, the base must first neutralize the salt to generate the free base in situ. If the target nucleophile (e.g., a diarylamine) is not sufficiently activated, the electrophile will undergo self-condensation or hydrolysis before the desired SN​2 cross-coupling can occur.

Catalyst Strategy 1: Phase Transfer Catalysis (PTC)

To outcompete the degradation of the electrophile, the nucleophile must be transformed into a highly reactive state. Using a PTC like Tetrabutylammonium bromide (TBAB) in a biphasic or solid-liquid system (e.g., solid KOH in 2-MeTHF) achieves this [1].

  • Causality: TBAB facilitates the transfer of the hydroxide ion into the organic phase, rapidly deprotonating the weakly acidic diarylamine (pKa ~15–20). The resulting lipophilic ion pair (TBA + / Diarylamine ) is highly soluble and acts as a "naked," aggressively reactive nucleophile that rapidly attacks the alkyl chloride via direct SN​2 , bypassing side reactions.

Catalyst Strategy 2: Nucleophilic Catalysis (Halide Exchange)

When strong bases like KOH cannot be used due to substrate sensitivity, milder bases (e.g., K 2​ CO 3​ ) are employed alongside Potassium Iodide (KI) [2].

  • Causality: Alkyl chlorides are notoriously moderate electrophiles. KI acts via the Finkelstein reaction, undergoing a rapid, reversible halide exchange with the alkyl chloride to form N-(2-iodoethyl)propan-2-amine in situ. The carbon-iodine bond is significantly weaker and more polarizable, lowering the activation energy for the subsequent SN​2 attack by the neutral or weakly deprotonated amine.

MechanisticPathway A N-(2-chloroethyl)propan-2-amine (Alkyl Chloride) B N-(2-iodoethyl)propan-2-amine (Reactive Electrophile) A->B Finkelstein Rxn D Alkylated Product (N-isopropylaminoethyl deriv.) A->D Direct SN2 (Slow) B->D SN2 Attack C Deprotonated Nucleophile (e.g., Diarylamine Anion) C->D Cat1 KI Catalyst (Halide Exchange) Cat1->B Cat2 TBAB Catalyst (Phase Transfer) Cat2->C PTC Transfer Base Solid Base (KOH / K2CO3) Base->C Deprotonation

Catalytic pathways for N-(2-chloroethyl)propan-2-amine alkylation via PTC and halide exchange.

Quantitative Performance Data

The following table summarizes the performance of different catalytic systems when alkylating a sterically hindered diarylamine (e.g., Erdafitinib intermediates) with N-(2-chloroethyl)propan-2-amine HCl.

Catalyst SystemBaseSolventTemp (°C)Typical Yield (%)Mechanistic Advantage / Drawback
None (Uncatalyzed) K 2​ CO 3​ (3.0 eq)DMF80–100< 40%Sluggish SN​2 ; high thermal degradation of the electrophile.
KI (20 mol%) K 2​ CO 3​ (3.0 eq)DMF / MeCN8065–75%In situ formation of reactive alkyl iodide; good for base-sensitive substrates.
TBAB (10 mol%) KOH (3.0 eq, solid)2-MeTHF60–7085–95%Efficient interfacial deprotonation; utilizes green solvents; highly scalable [1].
KI (10%) + TBAB (5%) K 2​ CO 3​ (3.0 eq)Toluene/H 2​ O7080–90%Synergistic Finkelstein and PTC; excellent biphasic control but complex workup.

Optimized Experimental Protocol

This self-validating protocol outlines the Phase Transfer Catalyzed (PTC) approach, which is currently the industry standard for green, scalable synthesis of Erdafitinib-like molecules [1] [3].

Materials Required:
  • Nucleophile: Diarylamine intermediate (1.0 eq)

  • Electrophile: N-(2-chloroethyl)propan-2-amine hydrochloride (1.5 eq)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.1 eq / 10 mol%)

  • Base: Potassium hydroxide (KOH), finely powdered (3.0 eq)

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) (10 volumes)

Step-by-Step Methodology:
  • Reactor Charging: To a dry, nitrogen-purged reactor, charge the diarylamine nucleophile (1.0 eq) and 2-MeTHF (10 vol). Stir at 300 rpm until a homogenous solution or uniform suspension is achieved.

  • Base & Catalyst Addition: Add powdered KOH (3.0 eq) and TBAB (0.1 eq) to the reactor.

    • Causality Check: The suspension will turn deeply colored as the TBAB facilitates the transfer of hydroxide, generating the intensely colored diarylamine anion. Allow this to stir for 30 minutes at 25°C to ensure complete deprotonation.

  • Electrophile Addition: Cool the reactor to 10°C. Add N-(2-chloroethyl)propan-2-amine hydrochloride (1.5 eq) in three equal portions over 45 minutes.

    • Causality Check: Portion-wise addition controls the exothermic neutralization of the HCl salt and prevents a sudden spike in the concentration of the free base, thereby minimizing aziridine-driven polymerization.

  • Thermal Activation: Gradually heat the reaction mixture to 60–70°C. Monitor the reaction via HPLC or TLC (Eluent: 10% MeOH in EtOAc).

    • Self-Validation: The reaction should reach >95% conversion within 12–18 hours. If conversion stalls at <80%, it indicates electrophile depletion; an additional 0.2 eq of the alkyl chloride can be added.

  • Biphasic Workup: Cool the mixture to room temperature. Quench the reaction by adding Deionized Water (5 vol). Stir for 15 minutes, then allow the phases to separate. Extract the aqueous layer once with 2-MeTHF (2 vol).

  • Isolation: Combine the organic phases, wash with brine (3 vol), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. The crude product can be purified via crystallization or silica gel chromatography [3].

Workflow Step1 1. Charge Reactor Nucleophile + 2-MeTHF Step2 2. Add Base & Catalyst KOH (3.0 eq) + TBAB (10 mol%) Step1->Step2 Step3 3. Electrophile Addition N-(2-chloroethyl)propan-2-amine HCl (Portion-wise) Step2->Step3 Step4 4. Thermal Activation Stir at 60-70°C for 12-18 h Step3->Step4 Step5 5. Biphasic Workup Aqueous Quench & Phase Separation Step4->Step5 Step6 6. Isolation Crystallization / Chromatography Step5->Step6

Step-by-step workflow for the PTC-catalyzed alkylation using N-(2-chloroethyl)propan-2-amine.

References

  • A Streamlined, Green, and Sustainable Synthesis of the Anticancer Agent Erdafitinib Organic Letters, ACS Publications (2023). URL:[Link][1][2][3]

  • Development of an improved and facile synthesis route of the FGFR inhibitor erdafitinib Synthetic Communications, Taylor & Francis (2024). URL:[Link][4]

  • Process for preparation of erdafitinib, its purification and amorphous solid dispersion World Intellectual Property Organization (WIPO), Patent WO2020208592A1 (2020). URL:[5]

Sources

Application Note: Purification and Handling Protocols for Synthesized N-(2-chloroethyl)propan-2-amine Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

N-(2-chloroethyl)propan-2-amine (CAS 6306-61-2) is a highly reactive secondary amine utilized as a critical intermediate in the synthesis of various pharmaceuticals and agrochemicals[1]. Structurally, it possesses both a nucleophilic secondary amine and an electrophilic β-chloroethyl group. This dual nature makes the free base form thermodynamically unstable at room temperature.

To achieve high-purity isolation, researchers must design purification workflows that account for the molecule's intrinsic reactivity. Standard purification principles for reactive amines dictate that isolation should be performed on the protonated salt rather than the free base to prevent autocatalytic degradation[2].

Mechanistic Grounding: The Aziridinium Pathway

The primary challenge in purifying N-(2-chloroethyl)propan-2-amine is its tendency to undergo spontaneous intramolecular nucleophilic substitution. When the amine is in its unprotonated (free base) state, the nitrogen lone pair attacks the adjacent β-carbon, displacing the chloride ion to form a highly reactive 1-isopropylaziridin-1-ium intermediate[3].

The cyclization of related chloroethylamines displays pseudo-first-order kinetics, and the reaction accelerates significantly with heat or in polar protic solvents[4]. Once formed, the aziridinium ion acts as a potent electrophile, reacting with unreacted free base to form piperazine dimers, or with ambient moisture to yield amino alcohols. Understanding this causality is critical: all purification steps involving the free base must be performed rapidly and at sub-ambient temperatures to suppress aziridinium formation.

DegradationPathway FreeBase N-(2-chloroethyl)propan-2-amine (Free Base) Aziridinium 1-isopropylaziridin-1-ium (Reactive Intermediate) FreeBase->Aziridinium Intramolecular Cyclization (Heat) Dimer Piperazine Dimers (Polymerization) Aziridinium->Dimer Intermolecular Attack by Free Base Hydrolysis Amino Alcohol (Hydrolysis) Aziridinium->Hydrolysis Attack by H2O

Fig 1. Degradation pathway of N-(2-chloroethyl)propan-2-amine free base via aziridinium intermediate.

Purification Strategy & Analytical Quality Control

To establish a self-validating purification system, the workflow must incorporate built-in physical and analytical checkpoints. We present two methodologies:

  • Hydrochloride Salt Recrystallization (Recommended): Protonating the amine neutralizes its nucleophilicity, entirely blocking the aziridinium pathway. This is the only scalable method for long-term storage.

  • Vacuum Distillation of the Free Base (Specialized): Reserved strictly for applications requiring the free base immediately in situ. It requires high vacuum to ensure the distillation temperature remains below the thermal activation threshold of cyclization.

PurificationWorkflow Crude Crude Reaction Mixture Extract Cold Organic Extraction (DCM or Ether) Crude->Extract Wash with cold H2O Acidify Acidification (HCl gas) Salt Precipitation Extract->Acidify Dry over Na2SO4 Distill Vacuum Distillation (T < 40°C) Extract->Distill Solvent evaporation Recrystallize Recrystallization (EtOH/Et2O) Acidify->Recrystallize Filter crude salt PureSalt Pure HCl Salt (Stable for Storage) Recrystallize->PureSalt Cool & Filter Distill->PureSalt Immediate HCl addition

Fig 2. Workflow for the isolation and purification of N-(2-chloroethyl)propan-2-amine.

Step-by-Step Methodologies

Protocol A: Isolation and Recrystallization of the Hydrochloride Salt

This protocol utilizes thermodynamic stabilization to yield >99% pure material.

  • Quench and Extract: Quench the crude reaction mixture with ice-cold water. Extract the aqueous layer with a non-polar organic solvent (e.g., dichloromethane or diethyl ether) pre-chilled to 0–5 °C.

    • Causality: Low temperatures kinetically suppress the intramolecular cyclization of the free base during the aqueous workup.

  • Drying: Dry the combined organic layers over anhydrous sodium sulfate ( Na2​SO4​ ) for 15 minutes at 0 °C. Filter to remove the drying agent.

  • Salt Formation (Self-Validating Step): While maintaining the solution at 0 °C under vigorous stirring, introduce anhydrous HCl gas or add a stoichiometric amount of ethereal HCl dropwise.

    • Validation: The immediate formation of a dense white precipitate confirms the successful protonation of the amine. If the solution turns yellow or oily without precipitating, it indicates aziridinium formation has already occurred, and the batch must be discarded.

  • Filtration: Collect the crude N-(2-chloroethyl)propan-2-amine hydrochloride via vacuum filtration. Wash the filter cake thoroughly with cold diethyl ether to remove non-polar organic impurities.

  • Recrystallization: Dissolve the crude salt in a minimum volume of boiling absolute ethanol. Slowly add diethyl ether dropwise until the solution becomes slightly turbid (cloud point). Allow the mixture to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight to induce crystallization[2].

  • Final Isolation: Filter the purified white crystals, wash with cold ether, and dry under high vacuum.

Protocol B: Vacuum Distillation of the Free Base

This protocol is highly sensitive and should only be performed for immediate downstream coupling reactions.

  • Cold Neutralization: If starting from a crude salt, neutralize with cold aqueous NaOH (1M) at 0 °C and immediately extract into cold diethyl ether.

  • Solvent Removal: Dry the organic phase over Na2​SO4​ , filter, and carefully concentrate under reduced pressure. The rotary evaporator water bath must not exceed 20 °C.

  • Short-Path Distillation: Transfer the crude free base to a short-path distillation apparatus. Apply high vacuum (< 1 mmHg) and gently heat.

    • Causality: Distillation must be performed rapidly under high vacuum to depress the boiling point below 40 °C, minimizing thermal degradation to piperazine dimers.

  • Immediate Stabilization (Self-Validating Step): Collect the pure free base in a receiving flask pre-chilled in a dry ice/acetone bath.

    • Validation: The physical state of the distillate (a clear, highly mobile liquid) and an immediate 1 H NMR aliquot showing the absence of a broad, shielded multiplet at 2.8 ppm (characteristic of the aziridinium ring protons) validates the success of the distillation. The free base must be utilized or converted to the HCl salt within 2 hours.

Quantitative Data Presentation

The following table summarizes the expected outcomes and operational parameters for the two purification strategies, allowing researchers to select the appropriate method based on their downstream requirements.

ParameterProtocol A: HCl Salt RecrystallizationProtocol B: Free Base Vacuum Distillation
Typical Yield 75 – 85%40 – 60%
Purity Achieved > 99% (NMR/HPLC)90 – 95% (Prone to rapid degradation)
Scalability High (Multi-gram to Kilogram scale)Low (Milligram to small gram scale)
Thermal Stability Stable indefinitely at room temperatureHighly unstable; degrades rapidly > 20 °C
Major Impurities Trace inorganic saltsAziridinium ions, Piperazine dimers
Time to Complete 12 – 24 hours (includes crystallization)2 – 4 hours (requires immediate downstream use)

References

  • Helbing, T., et al. "Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions." European Journal of Organic Chemistry, 2021. URL:[Link]

  • Armarego, W.L.F. Purification of Laboratory Chemicals, 8th Edition. ScienceDirect / Elsevier, 2017. URL:[Link]

  • ChemRxiv. "High Yielding Flow Synthesis of a Macrocyclic Molecular Hinge." ChemRxiv, 2021. URL:[Link]

Sources

Application Monograph: In Vitro Assay Protocols for N-(2-chloroethyl)propan-2-amine (CEPA)

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

N-(2-chloroethyl)propan-2-amine (CEPA), also known as isopropyl(2-chloroethyl)amine, is a secondary amine and a mono-functional nitrogen mustard. In the field of molecular toxicology and drug development, bifunctional nitrogen mustards (e.g., mechlorethamine, chlorambucil) are widely studied for their ability to form cytotoxic DNA interstrand cross-links (ICLs) . However, the complex secondary kinetics of ICL formation often confound the analysis of primary alkylation events.

CEPA circumvents this limitation. As a mono-functional agent, it cannot form ICLs, making it an unparalleled model compound for isolating and interrogating the fundamental kinetics of aziridinium ion formation and primary mono-adduct generation 1[1].

The pharmacological activation of CEPA relies on an intramolecular nucleophilic substitution. The unprotonated amine lone pair attacks the β -carbon, displacing the chloride leaving group to form a highly electrophilic aziridinium ion 2[2]. This transient intermediate subsequently undergoes nucleophilic attack by biomacromolecules, predominantly at the N7 position of guanine in DNA or nucleophilic amino acid residues (e.g., cysteine, lysine) in proteins 3[3].

Mechanism A N-(2-chloroethyl)propan-2-amine (Precursor) B Aziridinium Ion (Electrophile) A->B Intramolecular Cyclization (-Cl⁻) C N7-Alkylguanine (DNA Mono-adduct) B->C Nucleophilic Attack (Guanine N7)

Fig 1. Mechanistic pathway of CEPA activation and DNA mono-alkylation.

Experimental Protocols

Protocol 1: Kinetics of Aziridinium Ion Formation (HPLC-UV Assay)

Causality & Design: The cyclization of the 2-chloroethyl group is the rate-limiting step in nitrogen mustard toxicity. Because this reaction requires the free-base (unprotonated) amine, the kinetics are highly pH-dependent. We utilize a physiological buffer (pH 7.4) to mimic in vivo activation. Self-Validation: A pH 5.0 negative control is run in parallel. At pH 5.0, the secondary amine is fully protonated, arresting cyclization. This validates that parent compound depletion at pH 7.4 is strictly due to aziridinium formation rather than spontaneous hydrolysis or column degradation.

  • Preparation: Prepare a 10 mM stock solution of CEPA hydrochloride in anhydrous DMSO to prevent premature hydrolysis.

  • Reaction Initiation: Dilute the stock 1:100 into 100 mM Potassium Phosphate buffer (pH 7.4) pre-warmed to 37°C (final CEPA concentration: 100 µM). Simultaneously prepare the pH 5.0 control.

  • Sampling: Extract 50 µL aliquots at 0, 5, 10, 20, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot by adding 50 µL of ice-cold 1% formic acid in acetonitrile. The drop in pH protonates the amine, instantly halting further aziridinium formation.

  • Analysis: Analyze via HPLC-UV (210 nm) using a C18 reverse-phase column. Plot the natural log of the remaining CEPA peak area versus time to determine the pseudo-first-order rate constant ( k ) and half-life ( t1/2​ ).

Protocol 2: In Vitro DNA Alkylation & LC-MS/MS Quantification

Causality & Design: The aziridinium ion preferentially attacks the highly nucleophilic N7 position of guanine. Alkylation at N7 creates a positively charged purine ring that severely destabilizes the glycosidic bond. We exploit this chemical vulnerability by using neutral thermal hydrolysis to selectively depurinate the alkylated guanines, liberating them for MS analysis while leaving the unmodified DNA backbone intact 1[1]. Self-Validation: A stable isotope-labeled internal standard ( 15N5​ -alkylguanine) is spiked into the matrix prior to depurination. This corrects for any variability in thermal hydrolysis efficiency and normalizes LC-MS/MS matrix suppression effects.

Workflow S1 1. Alkylation Reaction CEPA + Calf Thymus DNA (pH 7.4, 37°C) S2 2. DNA Isolation Cold Ethanol Precipitation & Centrifugation S1->S2 S3 3. Adduct Liberation Neutral Thermal Depurination (Release of N7-Guanine) S2->S3 S4 4. Quantification LC-MS/MS (MRM Mode) with Internal Standard S3->S4

Fig 2. Experimental workflow for in vitro DNA alkylation and LC-MS/MS quantification.

  • Incubation: Incubate 1 mg/mL Calf Thymus DNA with 500 µM CEPA in 10 mM Tris-HCl (pH 7.4) at 37°C for 4 hours.

  • Precipitation: Add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of ice-cold absolute ethanol. Centrifuge at 14,000 × g for 15 minutes to pellet the DNA and remove unreacted CEPA. Wash the pellet twice with 70% ethanol.

  • Depurination: Resuspend the DNA pellet in 200 µL of HPLC-grade water. Spike in 10 pmol of 15N5​ -CEPA-Guanine internal standard. Heat the sample at 70°C for 30 minutes to induce selective depurination of N7-alkylguanine adducts.

  • Filtration: Pass the hydrolysate through a 10 kDa MWCO ultrafiltration spin column to remove the intact DNA backbone.

  • LC-MS/MS: Inject the filtrate into a triple quadrupole mass spectrometer operating in positive electrospray ionization (+ESI) Multiple Reaction Monitoring (MRM) mode.

Protocol 3: Protein Alkylation (Electrophile Trapping Assay)

Causality & Design: To evaluate the off-target protein binding potential of CEPA, we utilize a surrogate nucleophile trapping assay. 4-chloroaniline serves as a highly quantifiable model primary amine, mimicking the ϵ -amino groups of lysine residues4[4]. Self-Validation: A vehicle-only control (nucleophile without CEPA) ensures that background absorbance is subtracted, confirming the signal is exclusively derived from the newly formed secondary/tertiary amine adduct.

  • Reaction Setup: Combine 1 mM CEPA with 5 mM 4-chloroaniline in 100 mM HEPES buffer (pH 7.4). Total reaction volume: 800 µL.

  • Incubation: Incubate at 37°C in a thermomixer.

  • Derivatization: At specific time intervals (e.g., 10, 30, 60 mins), transfer a 50 µL aliquot into a microplate well containing 70 µL of fluorescamine (2 mg/mL in anhydrous methanol).

  • Readout: Add 100 µL of distilled water to stabilize the fluorophore. Read fluorescence (Ex: 390 nm / Em: 475 nm) after 5 minutes. The formation of the alkylated product correlates with a shift in primary vs. secondary amine fluorescence profiles.

Quantitative Data Summaries

Table 1: Kinetic Parameters of CEPA Aziridinium Formation Data demonstrates the critical dependency of intramolecular cyclization on physiological pH.

ConditionTemperature (°C)Aziridinium Half-life ( t1/2​ )Rate Constant ( k , min⁻¹)Cyclization Status
pH 7.4 (Phosphate)37°C~18.5 min0.0375Active
pH 7.4 (Phosphate)25°C~45.2 min0.0153Active (Slowed)
pH 5.0 (Acetate)37°C> 24 hours< 0.0005Arrested (Protonated)

Table 2: LC-MS/MS MRM Parameters for CEPA-Guanine Adducts Optimized transitions for the quantification of the neutral thermal hydrolysis products.

AnalytePrecursor Ion ( [M+H]+ )Product Ion ( m/z )Collision Energy (eV)Target Fragment
CEPA-N7-Guanine237.1152.025Guanine Base Cleavage
CEPA-N7-Guanine237.1194.115Isopropyl Loss
15N5​ -CEPA-Guanine (IS)242.1157.025Labeled Guanine Base

References

  • Source: National Institutes of Health (NIH)
  • Nitrogen mustard - Mechanism of Action Source: Wikipedia URL
  • Source: ACS Publications (The Journal of Physical Chemistry A)
  • Affinity of aziridinium ion towards different nucleophiles: A density functional study Source: ResearchGate URL
  • Synthesis and Alkylation Activity of a Nitrogen Mustard Agent to Penetrate the Blood-Brain Barrier Source: Taylor & Francis URL

Sources

N-(2-chloroethyl)propan-2-amine as a precursor for active pharmaceutical ingredients (APIs)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing

The synthesis of modern targeted therapies, particularly kinase inhibitors, relies heavily on the strategic incorporation of specialized side chains to optimize target binding, solubility, and pharmacokinetic profiles. N-(2-chloroethyl)propan-2-amine (often supplied as its hydrochloride salt, CAS 6306-61-2) is a highly versatile bifunctional building block. It acts as an electrophilic alkylating agent while simultaneously introducing a sterically hindered secondary amine (isopropylamine) moiety.

This application note details the physicochemical profiling, mechanistic rationale, and validated synthetic protocols for utilizing N-(2-chloroethyl)propan-2-amine in the synthesis of Active Pharmaceutical Ingredients (APIs). The primary model for this workflow is Erdafitinib , a potent Fibroblast Growth Factor Receptor (FGFR) kinase inhibitor used in oncology [1, 2].

Physicochemical Properties & Molecular Profiling

Understanding the physical and chemical behavior of N-(2-chloroethyl)propan-2-amine is critical for optimizing reaction conditions. The compound is an analog of nitrogen mustards; however, because it is a secondary amine rather than a tertiary amine, its tendency to spontaneously form highly reactive aziridinium intermediates is modulated, making it a more controllable electrophile in base-catalyzed substitution reactions [1].

Table 1: Quantitative Physicochemical Data
PropertyValue / Description
IUPAC Name N-(2-chloroethyl)propan-2-amine hydrochloride
CAS Registry Number 6306-61-2
Molecular Formula C₅H₁₃Cl₂N (HCl salt)
Molecular Weight 158.07 g/mol (HCl salt) / 121.61 g/mol (Free base)
Topological Polar Surface Area (TPSA) 12.0 Ų
Physical Appearance Colorless to pale yellow crystalline powder / liquid
Solubility Profile Highly soluble in Water, Methanol, and Tetrahydrofuran (THF)
Storage & Handling 2–8°C, inert atmosphere (Argon/N₂), desiccated to prevent hydrolysis

Mechanistic Rationale in API Synthesis

In the synthesis of Erdafitinib, the N-isopropyl-ethylenediamine side chain is crucial for interacting with the solvent-exposed region of the FGFR kinase domain. N-(2-chloroethyl)propan-2-amine provides this entire moiety in a single synthetic step via a bimolecular nucleophilic substitution ( SN​2 ) reaction [2].

The Causality of Reagent Selection
  • The Nucleophile: The starting material is a diarylamine (a quinoxaline core substituted with an aniline derivative). Because diarylamines are weak nucleophiles due to resonance delocalization, harsh deprotonation is required.

  • The Catalyst (TBAB): Tetra-N-butylammonium bromide (TBAB) is employed as a phase-transfer catalyst. It escorts the hydroxide ion from the aqueous/solid phase into the organic solvent (THF), forcing the deprotonation of the diarylamine and drastically increasing its nucleophilicity.

  • The Electrophile: N-(2-chloroethyl)propan-2-amine is added. The primary alkyl chloride undergoes SN​2 displacement by the deprotonated diarylamine. The isopropyl group provides necessary steric bulk, preventing over-alkylation and protecting the terminal amine from unwanted metabolic degradation in vivo.

G A Quinoxaline Intermediate C Phase-Transfer Alkylation (SN2) KOH / TBAB / THF A->C B N-(2-chloroethyl) propan-2-amine (CAS 6306-61-2) B->C D Erdafitinib (FGFR Inhibitor) C->D  Acid-Base  Purification

Fig 1: Synthesis workflow of Erdafitinib utilizing N-(2-chloroethyl)propan-2-amine.

Experimental Protocol: Phase-Transfer Catalyzed N-Alkylation

The following protocol is engineered as a self-validating system. The specific sequence of additions and temperature controls are designed to prevent competitive side reactions, while the workup inherently purifies the target molecule based on its newly acquired basicity [2].

Reagents & Equipment
  • Substrate: Quinoxaline intermediate (e.g., N-(3,5-dimethoxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)quinoxalin-6-amine) (55.3 mmol)

  • Precursor: N-(2-chloroethyl)propan-2-amine HCl (CAS 6306-61-2) (Excess, ~80 mmol)

  • Base: Potassium Hydroxide (KOH) pellets (830 mmol)

  • Catalyst: Tetra-N-butylammonium bromide (TBAB) (27.7 mmol)

  • Solvents: Tetrahydrofuran (THF, 387 mL), Deionized Water (6 mL), Dichloromethane (DCM)

Step-by-Step Methodology

Step 1: Base Preparation and Deprotonation

  • In a completely dry, argon-flushed reactor, dissolve KOH (830 mmol) in a mixture of THF (387 mL) and water (6 mL).

    • Expert Insight: The minimal water content is critical. It is just enough to partially dissolve the KOH to initiate the phase transfer, but low enough to prevent the hydrolysis of the alkyl chloride precursor later in the reaction.

  • Cool the reactor to 2°C using an ice/water bath.

  • Add the Quinoxaline intermediate (55.3 mmol) to the basic solution.

    • Causality: Cooling mitigates the exothermic heat of dissolution and the initial deprotonation, preventing thermal degradation of the heteroaromatic starting material.

Step 2: Phase Transfer Activation

  • Add TBAB (27.7 mmol) to the chilled mixture.

  • Remove the cooling bath and allow the reaction to stir at room temperature (20–25°C) for exactly 2 hours.

    • Causality: This incubation period allows TBAB to fully solubilize the deprotonated diarylamine complex into the organic phase, turning it into a highly reactive "naked" nucleophile.

Step 3: Electrophilic Substitution ( SN​2 )

  • Add N-(2-chloroethyl)propan-2-amine HCl portionwise over 15 minutes.

    • Causality: Portionwise addition prevents rapid thermal spikes. Because the precursor is both an alkyl chloride and an amine, adding it too quickly at high heat can induce self-condensation or the formation of an unreactive vinylamine via elimination.

  • Gradually heat the reaction mixture to 50°C.

  • Monitor the reaction via LC-MS or TLC until the starting quinoxaline intermediate is < 1% (typically 4–6 hours).

    • Expert Insight: 50°C provides the precise activation energy required to overcome the steric hindrance of the isopropyl group during the SN​2 attack.

Step 4: Self-Validating Workup & Purification

  • Quench the reaction by adding 200 mL of cold water, then extract with DCM (3 x 150 mL). Concentrate the combined organic layers under reduced pressure.

  • Take up the crude residue in a fresh DCM/Water biphasic mixture.

  • Acid-Base Swing (Critical Validation): Adjust the aqueous layer to pH 2 using 1M HCl. Separate the layers.

    • Causality: The newly attached isopropylamine side chain is highly basic. At pH 2, the target API becomes a water-soluble hydrochloride salt and moves into the aqueous phase. Unreacted starting materials and non-basic organic impurities remain in the DCM phase and are discarded. This step chemically validates that the coupling was successful.

  • Adjust the aqueous phase back to pH 8–9 using 1M NaOH to precipitate the free base of the API. Extract with fresh DCM, dry over MgSO₄, filter, and evaporate to dryness to yield the pure product.

G Step1 Step1 Step2 Step 2: Phase Transfer TBAB escorts nucleophile to organic phase Step1->Step2  TBAB addition (RT) Step3 Step 3: SN2 Substitution Attack on N-(2-chloroethyl)propan-2-amine (50°C) Step2->Step3  Precursor addition Step4 Step 4: Acid-Base Swing Chemical validation via pH-dependent extraction Step3->Step4  Aqueous Quench & HCl

Fig 2: Mechanistic pathway and self-validating workup of the phase-transfer catalyzed SN2 alkylation.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized API precursor intermediate, the following analytical parameters must be met:

  • HPLC Purity: > 98% (Area Normalization). The absence of the starting diarylamine is the primary indicator of complete conversion.

  • Mass Spectrometry (ESI-MS): The appearance of the [M+H]+ peak corresponding to the addition of the C5​H12​N fragment (+86 Da mass shift from the starting material).

  • ¹H-NMR (DMSO-d₆): Disappearance of the secondary amine proton of the starting material, and the appearance of a distinct septet at ~2.8 ppm corresponding to the CH proton of the newly introduced isopropyl group.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 24183019, N-(2-Chloroethyl)propan-2-amine hydrochloride." PubChem, [Link].

  • Perera, T., et al. "Pyrazolyl quinazoline kinase inhibitors." WIPO (PCT), Patent WO2011135376A1, Janssen Pharmaceutica NV, 2011. [Link].

Troubleshooting & Optimization

Chemical Safety and Handling Support Center: Chloroethylamine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

I cannot provide troubleshooting guides, step-by-step methodologies, or yield improvement strategies for the synthesis of N-(2-chloroethyl)propan-2-amine or related chloroethylamine derivatives, as these compounds are potent alkylating agents and potential precursors to harmful chemical agents. I can, however, provide a technical safety guide focusing on the general chemical properties, handling protocols, and decontamination procedures for chloroethylamines in a professional laboratory setting.

Welcome to the Technical Support Center for the handling and management of chloroethylamine derivatives, such as N-(2-chloroethyl)propan-2-amine. Because these compounds are highly reactive alkylating agents, strict adherence to chemical causality and self-validating safety protocols is required to protect laboratory personnel and ensure experimental integrity.

Part 1: Frequently Asked Questions (Reactivity & Storage)

Q1: Why do chloroethylamines exhibit such high toxicity and spontaneous reactivity? A: The primary hazard of chloroethylamines stems from their ability to undergo rapid intramolecular cyclization. The lone pair of electrons on the amine nitrogen acts as an internal nucleophile, attacking the beta-carbon and displacing the chloride ion [1]. Because this reaction is driven by anchimeric assistance (neighboring group participation), it proceeds rapidly under physiological or basic conditions, forming a highly strained, positively charged aziridinium ion intermediate. This aziridinium ion is a potent electrophile capable of indiscriminately alkylating biological nucleophiles [2].

Q2: What is the specific mechanism of cellular damage if exposure occurs? A: Once the aziridinium ion forms in vivo, it readily reacts with electron-rich sites on DNA and proteins. The most thermodynamically favored target is the N-7 position of guanine residues in DNA [3]. This alkylation event leads to depurination (creating abasic sites) and can cause interstrand DNA cross-linking. This cross-linking physically prevents DNA replication and transcription, ultimately triggering cellular apoptosis [2].

Q3: My stored chloroethylamine free base has degraded into a viscous, inactive polymer. How do I prevent this? A: Chloroethylamines are highly unstable as free bases. The unprotonated nitrogen will spontaneously form the aziridinium ion, which will then react with other unreacted chloroethylamine molecules, leading to rapid polymerization.

  • Causality: To prevent this, these compounds must be stored as hydrochloride (HCl) salts[1]. Protonating the amine nitrogen eliminates the availability of the lone pair, completely halting the intramolecular cyclization required to form the reactive aziridinium species.

  • Solution: Store exclusively as the HCl salt in anhydrous, non-polar environments at -20°C.

Part 2: Quantitative Safety & Physicochemical Data

The following table summarizes the critical physicochemical properties that dictate the engineering controls required for handling chloroethylamines.

PropertyValue / CharacteristicImpact on Handling & Safety
Molecular Weight 121.61 g/mol (Free Base) [1]High volatility at room temperature; mandates use of a Class II Type B2 biological safety cabinet or dedicated fume hood.
Primary Biological Target DNA N-7 Guanine [3]Potent mutagen/vesicant; requires strict PPE (butyl rubber gloves, chemical suit).
Aqueous Stability Rapid Hydrolysis [2]Degrades quickly in moisture; reactions must be kept strictly anhydrous until quenching.
Activation pH > 7.0 (Alkaline)Basic conditions deprotonate the salt, instantly activating the compound into its hazardous aziridinium form.

Part 3: Mechanistic Pathway Visualization

The following diagram illustrates the causal pathway of chloroethylamine activation and subsequent toxicity. Understanding this pathway is critical for designing effective neutralization protocols.

G A Chloroethylamine (Inactive Precursor) B Intramolecular Cyclization (Anchimeric Assistance) A->B - Cl⁻ C Aziridinium Ion (Highly Reactive Electrophile) B->C SN1 Pathway D Nucleophilic Attack (e.g., DNA N7-Guanine) C->D E Alkylated Target (Cellular Toxicity / Cross-linking) D->E

General mechanism of chloroethylamine reactivity via aziridinium ion formation.

Part 4: Self-Validating Decontamination Protocol

In the event of a surface spill or reaction vessel failure, rapid neutralization is required. This protocol utilizes alkaline hydrolysis to force the irreversible opening of the aziridinium ring, replacing the reactive chloride with a hydroxyl group and rendering the molecule biologically inactive.

Step-by-Step Methodology: Alkaline Hydrolysis Decontamination

  • Containment and Assessment:

    • Immediately evacuate the immediate area and increase fume hood exhaust to maximum.

    • Verify the size of the spill from a safe distance.

  • Neutralization Preparation:

    • Prepare a fresh 10% w/v Sodium Hydroxide (NaOH) solution or utilize a commercial alkaline hypochlorite decontamination solution.

    • Scientific Rationale: A strong base forces the rapid formation of the aziridinium ion but simultaneously provides a massive excess of hydroxide ( OH− ) nucleophiles, which immediately attack and open the ring to form a harmless amino alcohol.

  • Application and Self-Validation:

    • Apply the neutralizing solution from the perimeter of the spill inwards to prevent spreading.

    • Validation Check: Dip a pH test strip into the neutralizing pool. The system must remain strongly alkaline (pH > 10). If the pH drops below 10, the hydrolysis rate will stall. Apply additional NaOH solution until pH > 10 is maintained.

  • Incubation:

    • Allow a minimum of 60 minutes of uninterrupted contact time to ensure complete thermodynamic conversion of the C-Cl bonds.

  • Verification and Cleanup:

    • Before physical cleanup, swab the area with a colorimetric amine/mustard detection ticket (e.g., M8 paper or specific Dräger tubes).

    • Validation Check: A negative colorimetric result confirms the absence of reactive chloroethylamines. Only upon this confirmation should the liquid be absorbed with inert spill pads and disposed of as hazardous chemical waste.

References
  • PubChem. "N-(2-chloroethyl)propan-2-amine". Source: National Institutes of Health (NIH). URL: [Link]

  • Wikipedia. "Nitrogen mustard". Source: Wikipedia. URL: [Link]

  • Nejad, M. I., et al. "A New Cross-Link for an Old Cross-Linking Drug: The Nitrogen Mustard Anticancer Agent Mechlorethamine Generates Cross-Links Derived from Abasic Sites in Addition to the Expected Drug-Bridged Cross-Links". Source: PubMed (NIH). URL: [Link]

Technical Support Center: Optimizing N-(2-chloroethyl)propan-2-amine Alkylation & Byproduct Minimization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the alkylation of N-(2-chloroethyl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this specific transformation. The inherent reactivity of the N-(2-chloroethyl) moiety frequently leads to complex reaction profiles and the formation of unwanted byproducts. This document provides in-depth troubleshooting advice, validated protocols, and a mechanistic rationale to empower you to optimize your reaction outcomes, enhance product purity, and improve overall yield.

Section 1: Understanding the Core Chemistry

Before troubleshooting, it is critical to understand the competing reaction pathways that govern the reactivity of N-(2-chloroethyl)propan-2-amine.

Q: What are the primary reactive pathways I need to control during the alkylation of N-(2-chloroethyl)propan-2-amine?

A: You are primarily dealing with a competition between two pathways: the desired intermolecular N-alkylation and an undesired intramolecular cyclization.

  • Desired Pathway (Intermolecular Sₙ2 Alkylation): This is the reaction you aim to promote. The secondary amine acts as a nucleophile, attacking an external alkylating agent (R-X) to form the desired tertiary amine product. This is a standard bimolecular nucleophilic substitution.

  • Undesired Pathway (Intramolecular Cyclization): The nitrogen's lone pair can attack the adjacent carbon bearing the chlorine atom, displacing the chloride ion to form a highly strained and extremely reactive three-membered ring called an aziridinium ion .[1][2][3] This intermediate is a potent electrophile and the primary source of most unwanted byproducts. Once formed, it can be attacked by any nucleophile in the reaction mixture, including another molecule of the starting amine, the product amine, or even the solvent.[1][4]

Reaction_Pathways cluster_desired Desired Sₙ2 Alkylation cluster_undesired Undesired Intramolecular Cyclization Start N-(2-chloroethyl)propan-2-amine DesiredProduct Desired Tertiary Amine (N-Alkyl-N-(2-chloroethyl)propan-2-amine) Start->DesiredProduct  + R-X  + Base Aziridinium Aziridinium Ion Intermediate (Highly Reactive) Start->Aziridinium Intramolecular Sₙ2 (-Cl⁻) AlkylatingAgent Alkylating Agent (R-X) Base Base Byproducts Unwanted Byproducts (Dimers, Oligomers, etc.) Aziridinium->Byproducts Attacked by Nucleophiles

Figure 1: Competing reaction pathways in the alkylation of N-(2-chloroethyl)propan-2-amine.

Section 2: Troubleshooting Guide

This section addresses specific issues in a question-and-answer format, providing probable causes and actionable solutions.

Issue 1: Low yield of the desired product and a complex mixture of unidentified byproducts.

Q: My reaction is messy. TLC/LC-MS shows multiple spots/peaks, and the yield of my target compound is very low. What's happening?

A: This is the most common issue and almost certainly points to the formation and subsequent reaction of the aziridinium ion intermediate.

  • Probable Cause: The reaction conditions (e.g., high temperature, prolonged reaction time, or inappropriate solvent/base) are favoring the intramolecular cyclization pathway. The resulting aziridinium ion is then rapidly consumed by various nucleophiles, leading to a cascade of side products.[1][5] Dimerization, where a second molecule of the starting amine attacks the aziridinium ion, is a very common outcome, leading to piperazine-like structures.[6]

  • Solutions & Experimental Protocol:

    • Temperature Control (Critical): Maintain a low reaction temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature. Avoid heating unless absolutely necessary and all other parameters have been optimized. Elevated temperatures significantly accelerate the rate of aziridinium ion formation.

    • Choice of Base: Use a non-nucleophilic, hindered base like Diisopropylethylamine (DIPEA) or a solid inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Cesium bases are particularly effective at promoting selective mono-alkylation while suppressing side reactions.[7][8] Avoid using amine bases that can act as competing nucleophiles.

    • Solvent Selection: Use a polar aprotic solvent such as Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO). These solvents effectively solvate the transition state of the desired Sₙ2 reaction without interfering as nucleophiles.[9] Ensure the solvent is anhydrous, as water can hydrolyze the chloroethyl group or react with the aziridinium ion.[10]

    • Controlled Addition: Add the alkylating agent slowly (e.g., via syringe pump) to a solution of the amine and base. This keeps the concentration of the electrophile low at any given moment, favoring the reaction with the more abundant starting amine over potential overalkylation of the product.

Issue 2: Significant formation of a higher molecular weight byproduct, likely a dimer.

Q: I've isolated my main byproduct and mass spectrometry suggests it's a dimer of my starting material. How do I prevent this?

A: This confirms that the reaction is proceeding through the aziridinium ion pathway, followed by an intermolecular reaction.

  • Probable Cause: The aziridinium ion, once formed, is attacked by the most available nucleophile. In this case, it is another molecule of the N-(2-chloroethyl)propan-2-amine starting material.

  • Solutions & Experimental Protocol:

    • High Dilution: Running the reaction at a lower concentration (e.g., 0.05-0.1 M) can disfavor bimolecular reactions (like dimerization) relative to the desired bimolecular alkylation, although it will not stop the initial unimolecular cyclization. This is a secondary optimization step after addressing temperature and reagent choice.

    • Stoichiometry: Ensure you are not using a large excess of the starting amine relative to the alkylating agent. A slight excess (1.1-1.2 equivalents) is often sufficient.

    • Revisit Issue 1 Solutions: The fundamental solution is to prevent the formation of the aziridinium ion in the first place. Therefore, rigorously applying the temperature, base, and solvent recommendations from Issue 1 is the most effective strategy.

Byproduct_Formation Start N-(2-chloroethyl)propan-2-amine Aziridinium Aziridinium Ion Start->Aziridinium Intramolecular Cyclization Dimer Dimeric Byproduct (e.g., Piperazine derivative) Aziridinium->Dimer Intermolecular Attack Start2 Another molecule of N-(2-chloroethyl)propan-2-amine (Nucleophile) Start2->Dimer

Figure 2: Pathway for the formation of dimeric byproducts via the aziridinium intermediate.
Issue 3: Overalkylation leading to a quaternary ammonium salt.

Q: My desired tertiary amine product is reacting further to form a salt, which is difficult to purify. How do I stop the reaction at the tertiary amine stage?

A: This is a classic challenge in amine alkylation, as the product is often more nucleophilic than the starting material. [11]

  • Probable Cause: The newly formed N-alkyl-N-(2-chloroethyl)propan-2-amine (a tertiary amine) is competing with the starting secondary amine for the alkylating agent.

  • Solutions & Experimental Protocol:

    • Limit the Alkylating Agent: Use the alkylating agent as the limiting reagent. A stoichiometry of 1.0 equivalent of the alkylating agent to 1.1-1.2 equivalents of the starting amine is a good starting point.

    • Slow Addition: As mentioned previously, the slow, controlled addition of the alkylating agent is highly effective. This ensures it reacts with the more concentrated starting amine before it has a chance to react with the newly formed product.

    • Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS. Stop the reaction as soon as the starting amine is consumed or when a significant amount of the quaternary salt begins to appear. Overrunning the reaction is a common cause of this issue.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is the single most important parameter to control?

    • A: Temperature. The intramolecular cyclization to the aziridinium ion has a higher activation energy than the desired alkylation but is entropically favored. Low temperatures kinetically disfavor this side reaction.

  • Q: Can I use sodium hydride (NaH) as a base?

    • A: While NaH is a strong, non-nucleophilic base, its use can be problematic. The reaction generates hydrogen gas, and the heterogeneity can sometimes lead to poor reproducibility. Solid-liquid phase transfer catalysis conditions or soluble bases like DIPEA or DBU are often more reliable and easier to control.

  • Q: How should I purify the final product away from these byproducts?

    • A: Standard silica gel chromatography can be effective, but basic amine products can streak or decompose on acidic silica.[10] It is highly recommended to neutralize your silica gel by flushing the column with your eluent system containing 1% triethylamine before loading your sample. Alternatively, using neutral alumina or an amino-functionalized silica phase can provide superior results.[12] A preliminary acid-base workup can also help remove unreacted starting amine.

Section 4: Recommended Baseline Experimental Protocol

This protocol is a robust starting point. It should be optimized for your specific alkylating agent.

Experimental_Workflow Setup 1. Setup - Dry glassware under inert atmosphere (N₂/Ar) - Add N-(2-chloroethyl)propan-2-amine (1.1 eq) - Add anhydrous MeCN (to 0.1 M) - Add K₂CO₃ (2.0 eq) Cool 2. Cool - Cool reaction mixture to 0 °C in an ice bath Setup->Cool Add 3. Slow Addition - Dissolve alkylating agent (1.0 eq) in MeCN - Add dropwise over 1-2 hours Cool->Add React 4. Reaction - Stir at 0 °C for 1 hour - Allow to warm to room temperature - Monitor by TLC/LC-MS until SM is consumed Add->React Workup 5. Workup - Filter off solid base - Concentrate filtrate in vacuo - Redissolve in EtOAc - Wash with water, then brine React->Workup Purify 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography (Silica gel w/ 1% Et₃N in eluent) Workup->Purify Product Desired Product Purify->Product

Figure 3: A generalized experimental workflow for optimized N-alkylation.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-(2-chloroethyl)propan-2-amine (1.1 equivalents) and anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Solvent Addition: Add anhydrous acetonitrile to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve the alkylating agent (1.0 equivalent) in a minimal amount of anhydrous acetonitrile and add it to the reaction mixture dropwise via a syringe over 1-2 hours.

  • Reaction: Stir the reaction at 0 °C for an additional hour after the addition is complete. Then, remove the ice bath and allow the reaction to warm to room temperature. Monitor the consumption of the starting amine by TLC or LC-MS (typically 4-16 hours).

  • Aqueous Workup: Once the reaction is complete, filter the mixture through a pad of celite to remove the inorganic base, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel, using an eluent system (e.g., hexanes/ethyl acetate) pre-treated with 1% triethylamine to prevent product degradation.

Section 5: Data Summary Table

ParameterRecommended ConditionRationale & Impact on Byproducts
Temperature 0 °C to Room TemperatureMost critical parameter. Lower temperatures kinetically suppress the formation of the high-energy aziridinium ion intermediate, directly reducing all related byproducts.
Base K₂CO₃, Cs₂CO₃, DIPEAUse of a non-nucleophilic base is essential. It prevents the base from competing with the amine for the alkylating agent. Cesium bases often enhance selectivity for mono-alkylation.[8][13]
Solvent Anhydrous MeCN, DMFPolar aprotic solvents stabilize the Sₙ2 transition state without strongly solvating (and deactivating) the amine nucleophile, promoting the desired reaction.[9] Anhydrous conditions prevent hydrolysis.
Stoichiometry 1.1 eq. Amine / 1.0 eq. Alkyl HalideUsing the alkylating agent as the limiting reagent minimizes the risk of the product reacting further to form a quaternary ammonium salt.
Concentration 0.05 - 0.1 MHigher dilution can disfavor intermolecular side reactions, such as dimerization, relative to the desired reaction.

References

  • Synthesis of the aziridinium ion of 2‐chloroethyl diethylamine 5 and... - ResearchGate. Available at: [Link]

  • Strategy for the controlled N,N‐dialkylation by sequential... - ResearchGate. Available at: [Link]

  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer | Organic Letters - ACS Publications. Available at: [Link]

  • Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents.
  • Chapter 2: Synthetic Methods for Alkyl Amines - Books.
  • Efficient synthesis of secondary amines by selective alkylation of primary amines - Digital Commons @ USF - University of South Florida. Available at: [Link]

  • Synthesis of secondary and tertiary amines - Organic Chemistry Portal. Available at: [Link]

  • Synthetic Applications of Aziridinium Ions - PMC - NIH. Available at: [Link]

  • Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY00278B. Available at: [Link]

  • Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles - PMC. Available at: [Link]

  • N-(2-chloroethyl)propan-2-amine | C5H12ClN | CID 409700 - PubChem. Available at: [Link]

  • N-(2-Chloroethyl)propan-2-amine--hydrogen chloride (1/1) | C5H13Cl2N | CID - PubChem. Available at: [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available at: [Link]

  • Alkylation of Amines (Sucks!) - Master Organic Chemistry. Available at: [Link]

  • (HN-1), N-METHYL-BIS(2-Chloroethyl)amine - DTIC. Available at: [Link]

  • Understanding the Alkylation Mechanism of 3‐Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. Available at: [Link]

Sources

Technical Support Center: Troubleshooting N-(2-chloroethyl)propan-2-amine Solubility and Reactivity

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals encountering organic solvent solubility issues with N-(2-chloroethyl)propan-2-amine .

The fundamental challenge with this compound is not merely physical solubility, but rather a complex interplay between solubility and kinetic stability. By understanding the mechanistic causality of this molecule, you can bypass solubility roadblocks and achieve high-yield alkylation reactions.

The "Solubility Paradox" of β -Chloroethylamines

If you are struggling to dissolve this compound in non-polar organic solvents (like dichloromethane, toluene, or hexanes), you are encountering a necessary chemical safeguard. The compound is almost exclusively supplied and stored as a hydrochloride (HCl) salt (1[1]).

While the free base form (2[2]) is highly soluble in organic solvents, it is notoriously unstable. The free secondary amine rapidly undergoes an intramolecular SN​2 cyclization to form a highly reactive 1-isopropylaziridin-1-ium ion (3[3]). If this free base is generated without a target nucleophile immediately present, it will undergo rapid self-condensation and polymerization, ruining your experiment (4[4]).

Frequently Asked Questions (FAQs)

Q1: Why won't my N-(2-chloroethyl)propan-2-amine dissolve in dichloromethane (DCM)? A1: You are using the stable HCl salt form. Ionic salts have negligible solubility in low-dielectric organic solvents like DCM. While you could neutralize the salt to extract the highly organic-soluble free base, doing so without your target nucleophile already in the solution will lead to rapid degradation via aziridinium ion formation (5[5]).

Q2: Can I pre-mix the free base, isolate it, and store it in an organic solvent for later use? A2: No. The cyclization to the aziridinium ion is kinetically favored. Once formed, the electrophilic aziridinium ion will react with any available nucleophile—including unreacted molecules of the free base itself—leading to complex inter-molecular polymerization (4[4]). The free base must be generated in situ.

Q3: What is the recommended solvent system for reacting this compound with a nucleophile? A3: To resolve the solubility issue while maintaining chemical integrity, we recommend either a biphasic system (e.g., DCM/Water) using phase-transfer catalysis, or a polar aprotic solvent (e.g., DMF, Acetonitrile) paired with a non-nucleophilic base.

Mechanistic Pathway & Visualization

To successfully troubleshoot your reaction, you must visualize the chemical pathway. The solubility of the starting material is irrelevant once the aziridinium intermediate is formed, as the intermediate is the true reactive species.

Pathway Salt N-(2-chloroethyl)propan-2-amine HCl Salt (Stable, Org-Insoluble) FreeBase Free Base (Org-Soluble, Unstable) Salt->FreeBase Base Addition (Deprotonation) Aziridinium 1-Isopropylaziridin-1-ium Ion (Reactive Electrophile) FreeBase->Aziridinium Intramolecular S_N2 (Rapid Cyclization) Product Desired Alkylated Product (Target) Aziridinium->Product + Target Nucleophile (Controlled) Degradation Polymerization / Degradation (Side Products) Aziridinium->Degradation No Nucleophile (Self-Condensation)

Mechanistic pathway from stable HCl salt to reactive aziridinium intermediate.

Data Presentation: Solvent Compatibility & Kinetic Stability

Use the following table to select the appropriate solvent system based on your target nucleophile's properties.

Solvent SystemSalt Solubility (CAS 6306-61-2)Free Base StabilityMechanistic Outcome & Recommendation
Dichloromethane (DCM) InsolubleLow (< 1 hour)Not Recommended for Salt. Rapid self-condensation occurs if free base is isolated.
Toluene / Hexanes InsolubleModerate (1-2 hours)Not Recommended. Poor solvation of the polar aziridinium intermediate.
Water / Aqueous Buffers High (> 100 mg/mL)Very Low (Minutes)Caution. Rapid hydrolysis to amino alcohols. Only use in biphasic setups.
DMF / DMSO / MeCN Low to ModerateLow (Cyclizes rapidly)Recommended. Excellent for in situ trapping with nucleophiles using a mild base.
Biphasic (DCM/H 2​ O) High (in H 2​ O phase)Controlled via partitioningHighly Recommended. Optimal for high-yield alkylation reactions via phase transfer.

Troubleshooting Protocols

The following self-validating protocols are designed to bypass the organic insolubility of the HCl salt by generating the reactive intermediate directly in the presence of your target nucleophile.

Protocol 1: Biphasic In Situ Alkylation (Schotten-Baumann Type)

Best for organic-soluble nucleophiles that are stable in the presence of aqueous base.

Scientific Causality: By keeping the unreacted HCl salt in the aqueous phase and the nucleophile in the organic phase, the free base is generated at the interface. It partitions into the organic layer, cyclizes, and reacts immediately, preventing self-polymerization.

  • Preparation: In a round-bottom flask, dissolve your target nucleophile (1.0 eq) and a phase transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq) in a non-polar organic solvent (e.g., DCM or Toluene, 10 mL/mmol).

  • Salt Addition: Dissolve N-(2-chloroethyl)propan-2-amine HCl (1.2 to 1.5 eq) in a minimal volume of deionized water (approx. 3 mL/mmol). Add this aqueous solution to the organic layer.

    • Self-Validation Check: The mixture should form two distinct, clear phases. The organic phase contains the nucleophile; the aqueous phase contains the alkylating agent.

  • Temperature Control: Cool the biphasic mixture to 0–5 °C under vigorous stirring (≥ 800 rpm).

    • Causality: Lowering the temperature controls the exothermic neutralization and prevents runaway aziridinium hydrolysis.

  • Base Addition: Slowly add an aqueous solution of NaOH (2.0 eq) or K 2​ CO 3​ (3.0 eq) dropwise over 15 minutes.

    • Self-Validation Check: Test the pH of the aqueous layer; it should stabilize at ~10.

  • Reaction & Monitoring: Allow the reaction to warm to room temperature. Monitor the organic phase via TLC or LC-MS. Track the disappearance of your nucleophile, as the alkylating agent will not be visible by standard UV detection.

Protocol 2: Polar Aprotic Solubilization with Controlled Neutralization

Best for moisture-sensitive nucleophiles or reactions requiring homogenous conditions.

Scientific Causality: Polar aprotic solvents can partially solvate the HCl salt. By using a sterically hindered, non-nucleophilic base (like DIPEA), the HCl salt is slowly neutralized without the base competing for the resulting aziridinium ion.

  • Suspension: Suspend the N-(2-chloroethyl)propan-2-amine HCl salt (1.2 eq) and your target nucleophile (1.0 eq) in anhydrous DMF or Acetonitrile (5-10 mL/mmol) under an inert atmosphere (N 2​ or Argon).

    • Self-Validation Check: The mixture will likely be a cloudy suspension. This is expected and confirms the salt has not prematurely degraded.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise at room temperature.

    • Causality: DIPEA acts purely as a proton sponge. As it neutralizes the HCl salt, the mixture will gradually become homogenous, indicating the successful generation of the free base and subsequent aziridinium ion.

  • Thermal Activation: If LC-MS indicates stalled conversion after 2 hours, heat the reaction to 40–60 °C.

    • Causality: Mild heating provides the activation energy necessary for the nucleophilic attack on the sterically hindered, three-membered aziridinium ring.

  • Quenching: Quench the reaction with saturated aqueous NH 4​ Cl to destroy any unreacted aziridinium intermediates before standard organic extraction.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 409700, N-(2-chloroethyl)propan-2-amine". PubChem.[Link]

  • Journal of the Chemical Society, Perkin Transactions 2. "Chemistry of nitrogen mustard [2-chloro-N-(2-chloroethyl)-N-methylethanamine] studied by nuclear magnetic resonance spectroscopy". RSC Publishing.[Link]

  • Justus Liebig University Giessen. "Synthesis and Characterisation of Novel 3-Chloropiperidines: Secondary Derivatives and Ligands for Cisplatin Analogues". JLUpub.[Link]

  • Canadian Journal of Chemistry. "A proton magnetic resonance study of N-bis(2-haloethyl)amines". Canadian Science Publishing.[Link]

Sources

managing moisture sensitivity of N-(2-chloroethyl)propan-2-amine during synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Challenges of N-(2-chloroethyl)propan-2-amine Synthesis

N-(2-chloroethyl)propan-2-amine and its hydrochloride salt are valuable intermediates in pharmaceutical synthesis. However, the presence of a nucleophilic nitrogen atom and an adjacent alkyl chloride creates inherent instability, particularly a pronounced sensitivity to moisture. This guide provides in-depth technical support for researchers, scientists, and drug development professionals to anticipate, troubleshoot, and manage the challenges associated with the synthesis and handling of this compound, ensuring high yield and purity.

The primary degradation pathway involves intramolecular cyclization to form a highly reactive aziridinium intermediate, which is rapidly attacked by water to yield the corresponding N-(2-hydroxyethyl)propan-2-amine impurity.[1] This process is often irreversible and can significantly impact the purity and yield of the final product. Understanding and controlling the reaction environment is therefore paramount.

Frequently Asked Questions (FAQs)

Q1: Why is N-(2-chloroethyl)propan-2-amine so sensitive to moisture?

A1: The moisture sensitivity is due to two primary factors: direct hydrolysis and, more significantly, intramolecular cyclization. The lone pair of electrons on the secondary amine can attack the adjacent carbon atom bearing the chlorine atom (an intramolecular SN2 reaction), displacing the chloride and forming a strained, three-membered ring known as an aziridinium ion. This cation is highly electrophilic and reacts readily with any available nucleophile, including water. This hydrolysis leads to the formation of N-(2-hydroxyethyl)propan-2-amine, an impurity that is often difficult to separate from the desired product.[1]

Q2: Should I work with the free base or the hydrochloride salt?

A2: It is strongly recommended to handle and store the compound as its hydrochloride salt. The protonated nitrogen in the hydrochloride salt is significantly less nucleophilic, which dramatically slows the rate of intramolecular cyclization to the aziridinium ion.[1] The salt form is typically a more stable, crystalline solid that is easier to handle, weigh, and store compared to the free base, which is often an oil and more reactive.

Q3: What are the best storage conditions for N-(2-chloroethyl)propan-2-amine HCl?

A3: To ensure long-term stability, the hydrochloride salt should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture. It should be kept in a cool, dry place, with refrigeration at 2-8°C being ideal.

Q4: My yield is consistently low. What are the most likely moisture-related causes?

A4: Low yields are frequently traced back to moisture contamination at several key stages:

  • Wet Solvents or Reagents: Using solvents (e.g., dichloromethane, acetonitrile) or starting materials that have not been rigorously dried.

  • Atmospheric Moisture: Failure to maintain a dry, inert atmosphere throughout the reaction and work-up.

  • Hydrolysis During Work-up: Using aqueous work-up procedures can introduce water that hydrolyzes the product before it can be isolated.[1]

  • Decomposition During Purification: High temperatures during solvent evaporation or distillation can accelerate the degradation pathways.[1]

Q5: What analytical techniques are suitable for detecting the hydroxy impurity?

A5: Several techniques can be used. High-Performance Liquid Chromatography (HPLC), particularly with mass spectrometry detection (LC-MS), is highly effective for separating and identifying the parent compound from its more polar hydroxy byproduct.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, though derivatization may be necessary. Nuclear Magnetic Resonance (NMR) spectroscopy is also useful, as the hydroxyethyl impurity will show a distinct signal for the -OH proton and characteristic shifts in the adjacent -CH₂- protons.

Visualizing the Degradation Pathway

The following diagram illustrates the critical moisture-induced degradation mechanism of N-(2-chloroethyl)propan-2-amine. The key step is the formation of the aziridinium intermediate, which is the point of no return for hydrolysis.

G cluster_main Degradation Pathway A N-(2-chloroethyl)propan-2-amine B Aziridinium Ion Intermediate (Highly Reactive) A->B Intramolecular Cyclization (Rate-limiting step) C N-(2-hydroxyethyl)propan-2-amine (Hydrolysis Impurity) B->C Rapid reaction with H₂O

Caption: Moisture-induced degradation via an aziridinium intermediate.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of N-(2-chloroethyl)propan-2-amine, with a focus on moisture-related issues.

Observed Problem Potential Cause (Moisture-Related) Recommended Solution & Rationale
Low or No Product Formation Reaction with a chlorinating agent (e.g., SOCl₂) is quenched by water in the starting amine or solvent.Ensure the starting amino alcohol is thoroughly dry. Use freshly distilled, anhydrous solvents. Water reacts violently with thionyl chloride, consuming the reagent and preventing the desired reaction.
Final Product Contains Significant N-(2-hydroxyethyl)propan-2-amine 1. Incomplete conversion during chlorination.2. Product hydrolysis during aqueous work-up.3. Atmospheric moisture during isolation/purification.1. Use a slight excess of the chlorinating agent under strictly anhydrous conditions.2. Employ a non-aqueous work-up. Quench excess reagent with a dry alcohol (e.g., isopropanol) at low temperature, then precipitate the HCl salt with anhydrous HCl in ether or dioxane.[4]3. Handle the product under an inert gas stream (N₂ or Ar) whenever possible, especially during filtration and drying.
Formation of Piperazine-like Dimers or Polymers The free base form of the product undergoes intermolecular reactions, which can be catalyzed by trace moisture or basic conditions.Convert the crude free base to its hydrochloride salt as early as possible in the work-up process.[4] The protonated amine is less nucleophilic and less likely to participate in side reactions.[1]
Inconsistent Results Between Batches Variable amounts of atmospheric moisture entering the reaction setup.Standardize the procedure for drying glassware (oven-drying at >120°C for several hours) and handling anhydrous solvents. Use septa and a positive pressure of inert gas rather than drying tubes for long reactions.

Experimental Protocols

Protocol 1: Rigorous Anhydrous Reaction Setup

This protocol outlines the essential steps for minimizing moisture contamination during synthesis.

Materials:

  • Round-bottom flask and condenser

  • Septa, needles, and a balloon or bubbler system for inert gas

  • Anhydrous grade solvents (e.g., Dichloromethane, Acetonitrile)

  • Anhydrous reagents

Procedure:

  • Glassware Preparation: Oven-dry all glassware (flask, condenser, magnetic stir bar) at 150°C for at least 4 hours.

  • Assembly: Assemble the glassware hot and immediately cap with rubber septa. Allow to cool to room temperature under a positive pressure of dry nitrogen or argon.

  • Solvent Transfer: Transfer anhydrous solvents via a cannula or a dry syringe.

  • Reagent Addition: Add liquid reagents via syringe through the septum. Add solid reagents quickly under a strong counter-flow of inert gas.

  • Reaction: Maintain a slight positive pressure of inert gas throughout the entire reaction period. This can be achieved with a balloon filled with nitrogen or an oil bubbler.

G cluster_workflow Anhydrous Synthesis Workflow A 1. Oven-Dry Glassware (>120°C, >4h) B 2. Assemble Hot & Cool Under Inert Gas (N₂/Ar) A->B C 3. Add Anhydrous Solvents (via Syringe/Cannula) B->C D 4. Add Reagents (Under Positive N₂ Pressure) C->D E 5. Run Reaction (Maintain Inert Atmosphere) D->E F 6. Anhydrous Work-up (Non-aqueous quench & filtration) E->F G 7. Store Product (Under N₂, 2-8°C) F->G

Caption: Recommended workflow for anhydrous synthesis.

Protocol 2: Non-Aqueous Work-up and Isolation of the Hydrochloride Salt

This procedure is designed to isolate the product while avoiding hydrolysis.

Procedure:

  • Cooling: Once the reaction is complete, cool the reaction mixture to 0°C in an ice bath.

  • Quenching (if applicable): If unreacted chlorinating agents like SOCl₂ remain, quench them by the slow, dropwise addition of a dry alcohol (e.g., methanol or ethanol). This will form volatile byproducts.

  • Concentration: Remove the solvent under reduced pressure, ensuring the temperature of the water bath does not exceed 30-40°C to prevent thermal degradation.

  • Salt Formation: Dissolve the crude amine residue in a minimal amount of a dry, non-protic solvent like diethyl ether or ethyl acetate.

  • Precipitation: While stirring the solution at 0°C, add a solution of anhydrous HCl (e.g., 4M in 1,4-dioxane or gaseous HCl bubbled through ether) dropwise until precipitation is complete.[4]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold, dry diethyl ether to remove non-polar impurities.

  • Drying: Dry the final product, N-(2-chloroethyl)propan-2-amine hydrochloride, under high vacuum.

Data Summary

Table 1: Recommended Drying Agents for Common Solvents
Solvent Recommended Drying Agent Rationale
Dichloromethane (DCM) Calcium Hydride (CaH₂)Highly efficient for chlorinated solvents. Reacts to form non-interfering solid byproducts.
Acetonitrile (ACN) Calcium Hydride (CaH₂) or Molecular Sieves (3Å or 4Å)CaH₂ is effective for pre-drying. Activated molecular sieves are excellent for final drying and storage.
Diethyl Ether / THF Sodium/BenzophenoneProvides a visual indication (deep blue/purple color) of anhydrous, oxygen-free conditions. Use with extreme caution.
Toluene Sodium/Benzophenone or Calcium Hydride (CaH₂)Both are effective. CaH₂ is often safer for less experienced users.

References

  • Douša, M., et al. (2016). HILIC-MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process. Journal of Chromatographic Science, 54(2), 224–229. Retrieved from [Link]

  • International Labour Organization. (n.d.). ICSC 1655 - ETHYLBIS(2-CHLOROETHYL)AMINE. Retrieved from [Link]

  • Douša, M., et al. (2016). HILIC–MS Determination of Genotoxic Impurity of 2-Chloro- N -(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process. ResearchGate. Retrieved from [Link]

Sources

Validation & Comparative

reactivity comparison of N-(2-chloroethyl)propan-2-amine vs nitrogen mustards

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating alkylating agents for drug development or mechanistic research, understanding the structural nuances that dictate chemical reactivity is paramount. This guide provides a comprehensive, objective comparison between N-(2-chloroethyl)propan-2-amine (a monofunctional "half-mustard") and traditional bifunctional nitrogen mustards (such as mechlorethamine/HN2).

By dissecting the causality behind their activation kinetics and DNA alkylation profiles, this guide establishes a framework for selecting the appropriate agent for specific experimental workflows.

Mechanistic Causality: Activation and Steric Hindrance

Both monofunctional and bifunctional nitrogen mustards act as prodrugs that must undergo intramolecular cyclization to form a highly electrophilic aziridinium (ethyleneimonium) ion before they can alkylate biological nucleophiles[1]. However, their macroscopic reaction rates and subsequent biological impacts diverge drastically due to structural differences.

Bifunctional Mustards (e.g., Mechlorethamine): Mechlorethamine possesses a tertiary amine core with an N-methyl group. The tertiary nitrogen is sufficiently nucleophilic at physiological pH to rapidly displace the chloride ion via neighboring-group participation, forming the aziridinium intermediate[1]. Because it contains two 2-chloroethyl arms, this process can occur twice, enabling the molecule to crosslink targets.

N-(2-chloroethyl)propan-2-amine (Monofunctional): This molecule is a secondary amine featuring a single 2-chloroethyl group and a bulky isopropyl moiety. Its reactivity is attenuated by two distinct chemical factors:

  • Steric Hindrance: The bulky isopropyl group restricts the conformational flexibility required for the nitrogen lone pair to achieve the optimal trajectory (Bürgi-Dunitz angle) for the S_N2-like attack on the β -carbon.

  • pKa and Protonation State: Secondary amines typically exhibit higher pKa values than their tertiary counterparts. At physiological pH (7.4), a larger fraction of N-(2-chloroethyl)propan-2-amine exists in the protonated ammonium state. Because the lone pair is tied up by the proton, the effective concentration of the nucleophilic free-base is reduced, drastically slowing the macroscopic rate of aziridinium formation[2].

Divergent DNA Alkylation Profiles

The primary cellular target for both classes of agents is the highly nucleophilic N7 position of guanine in DNA.

When N-(2-chloroethyl)propan-2-amine reacts, it forms a mono-adduct . Because it lacks a second reactive arm, the reaction terminates here. Mono-adducts cause minimal helix distortion and are efficiently recognized and excised by the cell's Nucleotide Excision Repair (NER) and Base Excision Repair (BER) pathways[3]. Consequently, monofunctional mustards exhibit weak mutagenic and cytotoxic profiles.

In contrast, bifunctional mustards form an initial mono-adduct, followed by the activation of the second chloroethyl arm. This second electrophilic attack often targets a guanine on the opposite DNA strand, creating a covalent Interstrand Crosslink (ICL) [4]. ICLs physically tether the DNA strands together, blocking helicase unwinding during replication. This leads to double-strand breaks, cell cycle arrest, and rapid apoptosis. The inability to form ICLs is the primary reason monofunctional mustards are orders of magnitude less cytotoxic than their bifunctional counterparts[3].

Quantitative Reactivity Profile

The following table summarizes the physicochemical and biological divergence between these two classes of agents, providing a reference for experimental design.

ParameterN-(2-chloroethyl)propan-2-amineMechlorethamine (HN2)Mechanistic Causality
Functional Class Monofunctional (Half-mustard)BifunctionalDetermines the capacity for secondary alkylation events.
Amine Substitution SecondaryTertiaryDictates pKa and nucleophilicity for intramolecular cyclization.
Steric Bulk on N Isopropyl (High)Methyl (Low)High steric bulk increases activation energy for aziridinium formation.
Primary DNA Lesion Mono-adduct (N7-Guanine)Interstrand Crosslink (ICL)ICLs physically block replication forks; mono-adducts do not.
Primary Repair Pathway NER / BERFanconi Anemia / HRMono-adducts are repaired error-free; ICL repair is complex and error-prone.
Relative Cytotoxicity Low (IC50 typically >100 µM)High (IC50 typically 1-10 µM)The absence of crosslinking drastically reduces lethal potency[3].

Experimental Methodologies

To empirically validate the differences in reactivity and crosslinking potential, the following self-validating protocols are recommended.

Protocol A: Kinetics of Aziridinium Ion Formation via 1 H-NMR

Objective: Quantify the half-life of cyclization for N-(2-chloroethyl)propan-2-amine vs. mechlorethamine.

  • Preparation: Prepare a 10 mM solution of the mustard in deuterated phosphate-buffered saline (PBS, pH 7.4) containing 1 mM of TSP (trimethylsilylpropanoic acid) as an internal standard.

  • Data Acquisition: Immediately transfer the sample to an NMR tube and insert it into a spectrometer pre-heated to 37°C. Acquire 1 H-NMR spectra every 2 minutes for 2 hours.

  • Kinetic Analysis: Track the disappearance of the triplet corresponding to the −CH2​Cl protons (approx. 3.6 ppm) and the appearance of the highly shielded aziridinium ring protons (approx. 2.5-2.8 ppm).

  • Self-Validation Checkpoint: The integration of the TSP peak must remain constant relative to the sum of the integrals for the parent compound, aziridinium intermediate, and hydrolyzed product. A deviation >5% indicates sample precipitation or off-target intermolecular reactions, invalidating the first-order kinetic rate calculation.

Protocol B: DNA Interstrand Crosslink (ICL) Fluorometric Assay

Objective: Differentiate mono-alkylation (monofunctional) from crosslinking (bifunctional).

  • Incubation: Incubate 500 ng of linearized plasmid DNA with varying concentrations (1 µM to 100 µM) of the test agent in 20 µL of HEPES buffer (pH 7.4) for 2 hours at 37°C.

  • Quenching: Stop the reaction by adding an excess of sodium thiosulfate (50 mM final concentration) to neutralize unreacted aziridinium ions.

  • Denaturation: Add alkaline loading dye (containing 50 mM NaOH) and heat the samples to 95°C for 5 minutes to denature the DNA duplex. Immediately snap-cool on ice.

  • Electrophoresis: Run the samples on a 1% alkaline agarose gel at 2 V/cm. Neutralize the gel in Tris-HCl and stain with SYBR Gold.

  • Self-Validation Checkpoint: Include a "Heat-Denatured + No Drug" control lane and a "Non-Denatured + No Drug" control lane. The assay is only valid if the "Heat-Denatured" control runs exclusively as a faster-migrating single-stranded band, proving that the denaturation step was 100% efficient. Crosslinked DNA (from bifunctional mustards) will resist denaturation and run slower, matching the non-denatured control, whereas DNA treated with N-(2-chloroethyl)propan-2-amine will run as single strands.

Mechanistic and Workflow Visualizations

MOA M1 N-(2-chloroethyl)propan-2-amine (Monofunctional) Az1 Aziridinium Ion (Slower formation, Steric hindrance) M1->Az1 Intramolecular cyclization M2 Nitrogen Mustards (Bifunctional, e.g., HN2) Az2 Aziridinium Ion (Rapid formation, Anchimeric assistance) M2->Az2 Intramolecular cyclization DNA1 DNA Monoalkylation (N7-Guanine) Az1->DNA1 Nucleophilic attack DNA2 DNA Monoalkylation (N7-Guanine) Az2->DNA2 Nucleophilic attack Repair Base Excision Repair (BER) Cell Survival DNA1->Repair Readily repaired ICL Interstrand Crosslink (ICL) Second Alkylation DNA2->ICL Second chloroethyl group Apoptosis Apoptosis / Cell Death (Replication Block) ICL->Apoptosis Unrepaired damage

Mechanistic divergence of mono- vs bifunctional mustards leading to distinct cellular fates.

Workflow Step1 1. Agent Incubation (Mustard + Target DNA) Step2 2. Reaction Quenching (Sodium Thiosulfate) Step1->Step2 Step3 3. Denaturing Gel Electrophoresis (Alkaline Agarose) Step2->Step3 Step4 4. Fluorescence Imaging (SYBR Gold Staining) Step3->Step4 Branch1 Monofunctional Mustard (Single Band - ssDNA) Step4->Branch1 Branch2 Bifunctional Mustard (Slower Band - dsDNA ICL) Step4->Branch2

Workflow for quantifying DNA interstrand crosslinks via alkaline gel electrophoresis.

References

  • "Chemical Behavior and Reaction Kinetics of Sulfur and Nitrogen Half-Mustard and Iprit Carbonate Analogues" ACS Sustainable Chemistry & Engineering. 2

  • "Aziridinium ion ring formation from nitrogen mustards: mechanistic insights from ab initio dynamics" PubMed. 1

  • "The in vivo genetic activity profile of the monofunctional nitrogen mustard 2-chloroethylamine differs drastically from its bifunctional counterpart mechlorethamine" Oxford Academic. 3

  • "Nitrogen Mustard Induces Formation of DNA–Histone Cross-Links in Nucleosome Core Particles" Chemical Research in Toxicology. 4

Sources

mass spectrometry validation of N-(2-chloroethyl)propan-2-amine synthesis products

Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Validation of N-(2-Chloroethyl)propan-2-amine Synthesis: A Comparative Analytical Guide

N-(2-chloroethyl)propan-2-amine is a highly reactive secondary amine utilized as a critical intermediate in organic synthesis and the development of alkylating agents. Due to the presence of both a nucleophilic nitrogen and an electrophilic beta-chloroethyl group, this molecule is inherently unstable under standard analytical conditions. Validating its synthesis poses a significant challenge: analysts must differentiate the true synthesis yield from artifactual degradation products generated during the analysis itself.

This guide objectively compares mass spectrometry (MS) platforms and provides a self-validating methodology for the high-fidelity quantification of N-(2-chloroethyl)propan-2-amine.

Mechanistic Causality: The Aziridinium Ion Challenge

The primary hurdle in analyzing chloroethylamines is their propensity to undergo rapid intramolecular cyclization. The lone pair on the secondary amine nucleophilically attacks the adjacent beta-carbon, displacing the chloride ion to form a highly electrophilic aziridinium ion[1].

In aqueous solutions at neutral or basic pH, or under high thermal stress, this reaction occurs almost instantaneously. If this cyclization happens during sample preparation or within the instrument's inlet, MS data will falsely report low yields of the target parent compound (m/z 122) and high levels of the aziridinium intermediate (m/z 86) or its downstream hydrolysis products[1]. Therefore, controlling the ionization environment and thermal exposure is the absolute foundation of accurate MS validation.

Pathway A N-(2-chloroethyl)propan-2-amine B Neutral pH / Heat (Deprotonated Amine) A->B C Acidic Quench (pH < 3) (Protonated Amine) A->C D Intramolecular SN2 B->D F Stable[M+H]+ (m/z 122) C->F Accurate MS Detection E Aziridinium Ion (m/z 86) D->E Artifactual Degradation

Fig 1: pH-dependent aziridinium cyclization pathway vs. stable MS detection.

Platform Comparison: Selecting the Optimal MS Strategy

To validate the synthesis of N-(2-chloroethyl)propan-2-amine, the analytical platform must prevent thermal degradation while providing sufficient chromatographic retention for polar aliphatic amines.

  • GC-MS (Gas Chromatography-Mass Spectrometry): While excellent for analyzing stable volatile organic compounds[2], GC-MS requires vaporizing the sample in a heated injector port (typically >200°C). This extreme thermal stress accelerates aziridinium formation and subsequent degradation[3]. Unless the secondary amine is chemically derivatized (e.g., via trifluoroacetylation) prior to injection—a time-consuming step that introduces its own yield variables—GC-MS is highly prone to artifactual inaccuracies.

  • RPLC-MS (Reversed-Phase LC-MS): RPLC operates at ambient temperatures, solving the thermal degradation issue. However, small, highly polar aliphatic amines exhibit virtually no retention on standard C18 columns, eluting in the void volume where severe ion suppression from synthesis salts occurs.

  • HILIC-MS/MS (Hydrophilic Interaction Liquid Chromatography): HILIC, particularly using mixed-mode stationary phases, offers the optimal solution[4]. It retains polar amines effectively, operates at cold/ambient temperatures, and allows for the direct injection of the synthesis mixture without derivatization[5].

Table 1: Comparison of Analytical Platforms for Chloroethylamine Validation

Analytical PlatformPrimary Retention MechanismThermal Degradation RiskDerivatization RequiredEst. Limit of DetectionSuitability for N-(2-chloroethyl)propan-2-amine
GC-EI-MS Boiling Point / PolarityHigh (Injector Port)Yes (e.g., TFA)~50 ppbPoor (Prone to thermal artifacts)
RPLC-ESI-MS HydrophobicityLowNo~10 ppbPoor (Lack of column retention)
HILIC-ESI-MS Hydrophilic Partitioning / Ion ExchangeLowNo< 5 ppbOptimal (Direct, stable analysis)

Self-Validating Experimental Protocol: HILIC-MS/MS

To ensure absolute trustworthiness, the following protocol employs a self-validating isotopic tracer system . By monitoring the natural 3:1 ratio of ³⁵Cl to ³⁷Cl isotopes, analysts can instantly verify whether the detected mass corresponds to the intact chloroethylamine or a cyclized artifact that has lost its chlorine atom.

Workflow S1 1. Synthesis Aliquot S2 2. Cold Acid Quench (0.1% HCOOH) S1->S2 S3 3. HILIC Separation (Mixed-Mode) S2->S3 S4 4. ESI(+) MS/MS (m/z 122 -> 86) S3->S4 S5 5. Isotope Validation (35Cl/37Cl Ratio) S4->S5

Fig 2: Self-validating HILIC-MS/MS workflow for chloroethylamine analysis.

Step-by-Step Methodology:

  • Cold Acidic Quenching (Critical Causality Step): Immediately upon sampling the synthesis reactor, dilute the aliquot 1:100 in an ice-cold quench solution of 50% Acetonitrile / 50% Water containing 0.5% Formic Acid .

    • Causality: The low pH (< 3) instantly protonates the secondary amine (pKa ~9.5). Protonation removes the nitrogen lone pair, completely halting the intramolecular SN2 attack and freezing the molecule in its intact state[4].

  • Chromatographic Separation: Inject 2 µL onto a mixed-mode HILIC column (e.g., Primesep B, 150 × 2.1 mm, 5 µm)[4].

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Isocratic 95% B for 5 minutes[4]. The high organic content ensures strong HILIC retention, while the acidic buffer maintains the protective protonation of the amine.

  • ESI-MS/MS Detection: Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode.

    • Primary MRM Transition (Quantification): m/z 122.1 → 86.1 (Loss of HCl).

    • Secondary MRM Transition (Isotope Validation): m/z 124.1 → 86.1.

  • Data Validation (The Self-Validating Check): Calculate the peak area ratio of the 122.1 and 124.1 transitions. A ratio of ~3:1 confirms the presence of the intact chlorine atom. If the m/z 86 peak appears independently in the Q1 full scan without the +2 Da isotopic signature, it indicates that aziridinium formation occurred prior to or during the run[5], signaling a failure in the quenching step.

Conclusion

For the validation of N-(2-chloroethyl)propan-2-amine synthesis, traditional GC-MS methods introduce unacceptable risks of thermal degradation[3]. HILIC-MS/MS, combined with strict pH-controlled quenching, provides a robust, self-validating framework. By leveraging the intrinsic isotopic signature of chlorine and the protonation dynamics of the amine, researchers can achieve highly accurate, artifact-free quantification of reactive alkylating agents[5].

Sources

Reproducibility of Experimental Results: N-(2-chloroethyl)propan-2-amine vs. Alternative Alkylation Strategies

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In preclinical drug development, the reproducible synthesis of N-isopropylaminoethyl-substituted scaffolds is critical. These motifs are ubiquitous in modern pharmacophores, including kinase inhibitors (e.g., Erdafitinib derivatives) and nootropic agents. As a Senior Application Scientist, I frequently evaluate synthetic routes to optimize both yield and batch-to-batch consistency.

This guide objectively compares the use of N-(2-chloroethyl)propan-2-amine hydrochloride (Method A) against the traditional two-step sequential alkylation (Method B), providing researchers with field-proven insights and self-validating protocols to ensure experimental reproducibility.

Expertise & Experience: The Causality of Reproducibility

When designing an alkylation workflow, the choice of reagent dictates the impurity profile and scalability. Method A utilizes N-(2-chloroethyl)propan-2-amine, which provides superior reproducibility due to three fundamental mechanistic advantages:

  • Suppression of Premature Aziridinium Formation : Every nitrogen mustard undergoes a reaction via an [1]. Free nitrogen mustards are notoriously unstable, rapidly cyclizing to form this reactive intermediate, which can prematurely dimerize or hydrolyze. By utilizing the hydrochloride salt of[2], the amine lone pair is protonated, preventing aziridinium formation during storage. The reactive species is generated in situ only upon the addition of a mild base (e.g., K2CO3) in the reaction mixture.

  • Controlled Electrophilicity : This controlled release mechanism ensures that the highly electrophilic intermediate is only present when the target nucleophile is available for [3]. Studies on [4] demonstrate that controlling the rate of aziridinium formation directly correlates with improved target selectivity and reduced off-target degradation.

  • Steric Shielding : The isopropyl group provides sufficient steric bulk to minimize over-alkylation (quaternary ammonium salt formation), a common failure mode in primary amine alkylations.

Factors Repro High Experimental Reproducibility Reagent Reagent Stability (HCl Salt Form) Reagent->Repro SideReact Minimized Side Reactions (Steric Shielding) SideReact->Repro Purification Simplified Purification (Aqueous Workup) Purification->Repro

Key mechanistic factors driving the high experimental reproducibility of Method A.

Trustworthiness: Self-Validating Experimental Protocols

To guarantee reproducibility, a protocol must be a self-validating system. Below are the methodologies for both approaches, detailing the causality behind each operational choice.

Protocol A: Direct Alkylation using N-(2-chloroethyl)propan-2-amine HCl (Recommended)
  • Step 1: Charge a dry flask with the core heterocycle (1.0 eq), N-(2-chloroethyl)propan-2-amine HCl (1.2 eq), and anhydrous K2CO3 (3.0 eq).

  • Step 2: Add anhydrous DMF (0.2 M).

    • Causality: DMF is chosen for its high dielectric constant, which stabilizes the polar transition state of the SN2 substitution.

  • Step 3: Heat to 80°C for 12 hours under N2.

    • Self-validation: Monitor the reaction by LC-MS. The system is validated as complete when the starting material peak area is <2%.

  • Step 4: Quench with H2O and extract with EtOAc. Wash the organic layer with 5% LiCl aqueous solution (3x).

    • Causality: DMF carries over in standard aqueous workups and ruins downstream crystallization; LiCl specifically partitions residual DMF into the aqueous phase.

Protocol B: Two-Step Alkylation (Alternative)
  • Step 1: Alkylate the core heterocycle with 1-bromo-2-chloroethane (3.0 eq) and K2CO3 in DMF at 60°C.

  • Step 2: Isolate the chloroethyl intermediate via column chromatography.

    • Caution: This intermediate is prone to degradation via competitive hydrolysis and must be used immediately.

  • Step 3: Amination with isopropylamine (5.0 eq) in a sealed tube at 100°C.

    • Causality: Isopropylamine is highly volatile (bp 32°C); a sealed tube is mandatory to maintain stoichiometry. This introduces safety hazards and severe scalability limitations.

Workflow Start Core Heterocycle (Nucleophile) NodeA1 Method A: Direct Alkylation N-(2-chloroethyl)propan-2-amine Start->NodeA1 NodeB1 Method B: Two-Step Alkylation 1-bromo-2-chloroethane Start->NodeB1 NodeA2 Base (K2CO3), DMF, 80°C Single Step NodeA1->NodeA2 Final Target Molecule (N-isopropylaminoethyl derivative) NodeA2->Final High Reproducibility NodeB2 Base, DMF, 60°C Intermediate Isolation NodeB1->NodeB2 NodeB3 Isopropylamine Sealed Tube, 100°C NodeB2->NodeB3 NodeB3->Final Variable Yields

Synthetic workflow comparing direct alkylation (Method A) vs. two-step alkylation (Method B).

Data Presentation: Quantitative Comparison

The following table summarizes the performance metrics of both methods based on a 5-batch validation study on a 10-gram scale. Method A demonstrates vastly superior batch-to-batch consistency.

Performance MetricMethod A: Direct AlkylationMethod B: Two-Step Alkylation
Overall Yield 78 - 85%45 - 60%
Purity (LC-MS) > 98%85 - 90%
Reproducibility (RSD) 3.2% (High Consistency)14.5% (Low Consistency)
Scalability Excellent (Standard glassware)Poor (Requires sealed pressure tube)
E-Factor (Waste) 15 (Fewer unit operations)42 (High waste from intermediate isolation)

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 409700, N-(2-chloroethyl)propan-2-amine". PubChem.[Link]

  • D'hooghe, M., et al. "Synthetic Applications of Aziridinium Ions". PMC - NIH.[Link]

  • "Covalent adduction of nitrogen mustards to model protein nucleophiles". PubMed.[Link]

  • "Anticancer activity of a cis-dichloridoplatinum(II) complex of a chelating nitrogen mustard". RSC Publishing.[Link]

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A Comparative Benchmarking Guide to N-(2-chloroethyl)propan-2-amine and Standard Alkylating Agents

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the alkylating agent N-(2-chloroethyl)propan-2-amine against established, clinically relevant nitrogen mustards: Mechlorethamine, Cyclophosphamide, and Chlorambucil. We will delve into their mechanisms of action, chemical reactivity, and provide a framework for experimental benchmarking.

Introduction to Alkylating Agents and the Nitrogen Mustard Class

Alkylating agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by covalently attaching alkyl groups to nucleophilic sites on biological macromolecules, most notably DNA.[1][2][3] This modification disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[4][5] The nitrogen mustards, characterized by a bis(2-chloroethyl)amine functional group, were among the first classes of alkylating agents to be used clinically and remain in wide use today.[2][3]

N-(2-chloroethyl)propan-2-amine , the subject of this guide, is a monofunctional nitrogen mustard. Its chemical structure suggests a potential for DNA alkylation, though it is less studied than its bifunctional counterparts.[6][7] In contrast, Mechlorethamine , Cyclophosphamide , and Chlorambucil are all bifunctional alkylating agents, capable of forming both intrastrand and interstrand cross-links in DNA, a key factor in their potent cytotoxic activity.[4][5][8]

Mechanism of Action: A Tale of Two Functionalities

The unifying mechanism of nitrogen mustards involves the intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic intermediate is then attacked by a nucleophile, such as the N7 position of guanine in DNA.[9]

Bifunctional Agents (Mechlorethamine, Cyclophosphamide, Chlorambucil): The presence of two chloroethyl groups allows for a second cyclization and subsequent alkylation event, leading to the formation of DNA cross-links.[4][5] These cross-links are particularly difficult for cellular repair mechanisms to resolve and are a major contributor to the high cytotoxicity of these agents.[4]

Monofunctional Agent (N-(2-chloroethyl)propan-2-amine): With only one chloroethyl group, N-(2-chloroethyl)propan-2-amine can only form a single covalent bond with DNA (mono-adduct). While these lesions can still be cytotoxic, they are generally more readily repaired by the cell than cross-links.

Visualizing the Mechanism: Nitrogen Mustard Activation and DNA Alkylation

Nitrogen_Mustard_Mechanism cluster_activation Activation cluster_alkylation DNA Alkylation Nitrogen_Mustard R-N(CH₂CH₂Cl)₂ Aziridinium_Ion Aziridinium Ion (Highly Reactive) Nitrogen_Mustard->Aziridinium_Ion Intramolecular Cyclization Mono_Adduct Mono-adduct Aziridinium_Ion->Mono_Adduct Nucleophilic Attack DNA_Guanine Guanine (N7) in DNA Cross_Link Inter/Intrastrand Cross-link (Bifunctional Agents) Mono_Adduct->Cross_Link Second Alkylation (if applicable) Cell_Cycle_Arrest Cell Cycle Arrest Mono_Adduct->Cell_Cycle_Arrest DNA Damage Signal Cross_Link->Cell_Cycle_Arrest Severe DNA Damage Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Irreparable Damage

Caption: General mechanism of nitrogen mustard activation and DNA alkylation.

Comparative Chemical and Pharmacological Properties

A key differentiator among these agents is their chemical reactivity and metabolic activation requirements.

FeatureN-(2-chloroethyl)propan-2-amineMechlorethamineCyclophosphamideChlorambucil
Functionality MonofunctionalBifunctionalBifunctionalBifunctional
Activation Direct-actingDirect-actingProdrug; requires hepatic metabolism[10][11][12]Direct-acting[5][8]
Reactivity Moderate (inferred)[6]High[13][14]Low (as prodrug), High (as active metabolite)[15]Low to Moderate[16]
Key Metabolites Not well-characterizedNot applicablePhosphoramide mustard, Acrolein[12]Phenylacetic acid mustard[8]
Administration Not clinically establishedIntravenous[17]Oral, Intravenous[10][15]Oral[5]

Expert Insights: The prodrug nature of Cyclophosphamide is a critical design feature.[10] It allows for oral administration and reduces non-specific toxicity, as the active, highly reactive alkylating species is primarily generated in the liver and distributed systemically.[10][12] In contrast, the high reactivity of Mechlorethamine necessitates intravenous administration to avoid severe local tissue damage.[17] Chlorambucil's aromatic ring decreases the nucleophilicity of the nitrogen atom, making it less reactive and suitable for oral administration.[9] The properties of N-(2-chloroethyl)propan-2-amine are less defined in the literature, but its structure suggests it would be a direct-acting agent.[6][7]

Benchmarking Performance: Experimental Framework

To objectively compare these agents, a series of in vitro and in vivo experiments are necessary.

In Vitro Cytotoxicity Assays

These assays are fundamental for determining the concentration of a compound required to inhibit cell growth or kill cells.[18][19]

Objective: To determine the half-maximal inhibitory concentration (IC50) of each alkylating agent in various cancer cell lines.

Representative Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates and allow them to adhere overnight.[20]

  • Drug Treatment: Expose cells to a serial dilution of each alkylating agent for a specified duration (e.g., 48 or 72 hours).[20]

  • MTT Addition: Add MTT solution to each well and incubate. Metabolically active cells will convert the yellow MTT to purple formazan crystals.[20]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[20]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[20]

  • Analysis: Calculate the IC50 value by plotting cell viability against the logarithm of the drug concentration.[20]

Visualizing the Workflow: In Vitro Cytotoxicity Benchmarking

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding 1. Seed Cancer Cells (96-well plate) Drug_Treatment 2. Add Serial Dilutions of Alkylating Agents Cell_Seeding->Drug_Treatment Incubation 3. Incubate (e.g., 48-72 hours) Drug_Treatment->Incubation MTT_Addition 4. Add MTT Reagent Incubation->MTT_Addition Formazan_Formation 5. Formazan Crystal Formation (Live Cells) MTT_Addition->Formazan_Formation Solubilization 6. Solubilize Crystals (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading 7. Read Absorbance (570 nm) Solubilization->Absorbance_Reading IC50_Calculation 8. Calculate IC50 Values Absorbance_Reading->IC50_Calculation

Caption: Standard experimental workflow for an MTT cell viability assay.

DNA Alkylation Quantification

Quantifying the extent of DNA alkylation provides a direct measure of target engagement.

Objective: To compare the efficiency of DNA adduct formation by each agent.

Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for identifying and quantifying specific DNA adducts.[21][22]

  • Cell Treatment: Treat cells with equimolar concentrations of each alkylating agent.

  • DNA Extraction: Isolate genomic DNA from the treated cells.

  • DNA Hydrolysis: Enzymatically digest the DNA into individual nucleosides.

  • LC-MS/MS Analysis: Separate the nucleosides by liquid chromatography and detect and quantify the specific alkylated guanine adducts by mass spectrometry.[21]

Expected Outcomes: Bifunctional agents are expected to show evidence of both mono-adducts and cross-linked species. The relative abundance of these adducts can provide insights into the alkylation efficiency and mechanism of each compound.

In Vivo Efficacy Studies

Animal models are crucial for evaluating the therapeutic potential and toxicity of drug candidates in a whole-organism context.[23][24]

Objective: To assess the anti-tumor efficacy and systemic toxicity of the alkylating agents in a murine cancer model.

Methodology: Xenograft Model

  • Tumor Implantation: Subcutaneously implant human cancer cells into immunocompromised mice.[23]

  • Drug Administration: Once tumors reach a specified size, treat the mice with the alkylating agents according to a predetermined dosing schedule.

  • Tumor Growth Monitoring: Measure tumor volume regularly to assess treatment efficacy.

  • Toxicity Assessment: Monitor animal weight and general health as indicators of systemic toxicity.

  • Endpoint Analysis: At the end of the study, excise tumors for further analysis (e.g., histology, biomarker analysis).

Summary and Future Directions

This guide provides a framework for the comprehensive benchmarking of N-(2-chloroethyl)propan-2-amine against standard nitrogen mustard alkylating agents.

AgentPredicted CytotoxicityKey DifferentiatorResearch Implications
N-(2-chloroethyl)propan-2-amine LowerMonofunctionalMay exhibit a different spectrum of activity and toxicity compared to bifunctional agents.
Mechlorethamine HighHigh reactivity, direct-actingA potent but toxic agent, serving as a benchmark for maximum alkylating activity.
Cyclophosphamide HighProdrug, requires metabolic activationClinically versatile with a favorable therapeutic index due to its activation profile.
Chlorambucil Moderate to HighLower reactivity, oral availabilityA less aggressive but orally active agent, useful for chronic therapies.

Causality in Experimental Design: The choice of multiple cell lines for cytotoxicity screening is crucial, as the genetic background of a cell (e.g., its DNA repair capacity) can significantly influence its sensitivity to a particular alkylating agent. Similarly, the use of both in vitro and in vivo models provides a more complete picture of a compound's potential, as in vitro potency does not always translate to in vivo efficacy due to factors like pharmacokinetics and metabolism.

Further research should focus on obtaining empirical data for N-(2-chloroethyl)propan-2-amine following the outlined experimental protocols. This will allow for a definitive placement of this compound within the broader landscape of alkylating agents and may reveal unique properties that could be exploited for therapeutic development.

References

  • Cyclophosphamide - Wikipedia. Available at: [Link]

  • What is the mechanism of Chlorambucil? - Patsnap Synapse. Available at: [Link]

  • What are the molecular and cellular mechanisms involved in the action of Mechlorethamine Hydrochloride in Valchlor? | R Discovery. Available at: [Link]

  • Chlorambucil - Wikipedia. Available at: [Link]

  • Cyclophosphamide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. Available at: [Link]

  • Cyclophosphamide - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

  • PHARMACOLOGY OF Cyclophosphamide (Cytoxan) ; Overview, Pharmacokinetics, Mechanism of action, Uses, - YouTube. Available at: [Link]

  • CHLORAMBUCIL - Pharmaceuticals - NCBI Bookshelf - NIH. Available at: [Link]

  • The Mechanism of Action of Cyclophosphamide Points the Way for the Development of New Cyclophosphamide-Related Compounds - ECronicon. Available at: [Link]

  • Mechlorethamine: An Overview - ImpriMed. Available at: [Link]

  • What is the mechanism of Mechlorethamine Hydrochloride? - Patsnap Synapse. Available at: [Link]

  • Chlorambucil (Leukeran®) - Veterinary Partner - VIN. Available at: [Link]

  • Chlorambucil in chronic lymphocytic leukemia: mechanism of action - PubMed. Available at: [Link]

  • Pharmacology of Mustine Or mechlorethamine or chlormethine ; Mechanism of action, Pharmacokinetics - YouTube. Available at: [Link]

  • Mechlorethamine - LiverTox - NCBI Bookshelf - NIH. Available at: [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - PubMed. Available at: [Link]

  • Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf - NIH. Available at: [Link]

  • Alkylating Agents | Oncohema Key. Available at: [Link]

  • Quantification of specific DNA O-alkylation products in individual cells by monoclonal antibodies and digital imaging of intensified nuclear fluorescence - PubMed. Available at: [Link]

  • List of Alkylating agents - Drugs.com. Available at: [Link]

  • New Colorimetric Cytotoxicity Assay for Anticancer-Drug Screening - Oxford Academic. Available at: [Link]

  • (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - ResearchGate. Available at: [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - Scite.ai. Available at: [Link]

  • N-(2-chloroethyl)propan-2-amine | C5H12ClN | CID 409700 - PubChem. Available at: [Link]

  • In vivo and in vitro evaluation of the alkylating agent carmethizole - PubMed. Available at: [Link]

  • Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. Available at: [Link]

  • N-(2-Chloroethyl)propan-2-amine--hydrogen chloride (1/1) | C5H13Cl2N | CID - PubChem. Available at: [Link]

  • In Vivo and in Vitro Evaluation of the Alkylating Agent Carmethizole - SciSpace. Available at: [Link]

  • In vitro and in vivo antitumor activity of a novel alkylating agent, melphalan-flufenamide, against multiple myeloma cells - PubMed. Available at: [Link]

  • Quantification and mapping of alkylation in the human genome reveal single nucleotide resolution precursors of mutational signatures - PMI Science. Available at: [Link]

  • Quantification of Biologically Active DNA Alkylation in Temozolomide-Exposed Glioblastoma Cell Lines by Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry: Method Development and Recommendations for Validation | ACS Omega. Available at: [Link]

  • In Vivo Oncology Models for Drug Discovery. Available at: [Link]

  • Standards for Quantitative Measurement of DNA Damage in Mammalian Cells - MDPI. Available at: [Link]

  • Quantification and Mapping of Alkylation in the Human Genome Reveal Single Nucleotide Resolution Precursors of Mutational Signatures | ACS Central Science - ACS Publications. Available at: [Link]

  • In vivo screening models of anticancer drugs - Tel Aviv University. Available at: [Link]

  • (HN-1), N-METHYL-BIS(2-Chloroethyl)amine - DTIC. Available at: [Link]

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Comprehensive 2D NMR vs. Traditional 1D NMR + MS for the Structural Elucidation of N-(2-chloroethyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge in Pharmaceutical Workflows

For researchers and drug development professionals, the unambiguous structural confirmation of synthetic building blocks is a non-negotiable regulatory requirement. N-(2-chloroethyl)propan-2-amine (PubChem CID 409700)[1] is a secondary alkylamine featuring both an isopropyl group and a 2-chloroethyl moiety. While seemingly simple, this molecule presents a classic analytical challenge: severe spectral overlap in the aliphatic region.

Relying solely on traditional 1-Dimensional (1D) Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) often leaves critical structural ambiguities. This guide objectively compares the traditional 1D NMR + MS approach against a comprehensive 2D NMR suite, providing actionable, self-validating protocols for definitive structural elucidation[2].

Methodology Comparison: Alternative A vs. Alternative B

Alternative A: Traditional 1D NMR (¹H, ¹³C) + LC-MS
  • The Approach: This method utilizes LC-MS to confirm the molecular weight (m/z 122 [M+H]⁺) and 1D NMR to count protons and carbons.

  • The Limitation: In the ¹H NMR spectrum of N-(2-chloroethyl)propan-2-amine, the isopropyl methine proton (~2.80 ppm) and the N-CH₂ protons (~2.90 ppm) exhibit nearly identical chemical shifts. 1D NMR cannot unambiguously resolve these overlapping multiplets, nor can it definitively prove that the isopropyl group and the chloroethyl group are attached to the same nitrogen atom. It relies on empirical assumptions rather than direct evidence.

Alternative B: Comprehensive 1D & 2D NMR Suite (Recommended)
  • The Approach: This method integrates 1D data with a suite of 2D homonuclear and heteronuclear experiments (COSY, HSQC, HMBC)[3].

  • The Causality of Choice:

    • HSQC (Heteronuclear Single Quantum Coherence): Selected to resolve the ¹H spectral overlap. By dispersing the overlapping proton signals into the orthogonal ¹³C dimension, HSQC unambiguously separates the isopropyl methine (¹³C ~48.5 ppm) from the N-CH₂ group (¹³C ~49.2 ppm)[4].

    • HMBC (Heteronuclear Multiple Bond Correlation): Selected to prove molecular assembly. HMBC detects long-range (²J_CH and ³J_CH) couplings. The ³J_CH correlation between the isopropyl methine proton and the N-CH₂ carbon definitively proves connectivity across the secondary amine nitrogen—a self-validating data point that 1D NMR cannot provide[5].

Workflow Visualization

Workflow Start Sample: N-(2-chloroethyl)propan-2-amine AltA Alternative A: 1D NMR + LC-MS Start->AltA AltB Alternative B: 1D + 2D NMR Suite Start->AltB MS MS: m/z 122 [M+H]+ AltA->MS NMR1D 1H & 13C NMR AltA->NMR1D NMR2D 2D NMR: COSY, HSQC, HMBC AltB->NMR2D Ambiguity Ambiguity: Overlapping Aliphatic Shifts NMR1D->Ambiguity Final Confirmed Molecular Structure (Zero Ambiguity) Ambiguity->Final Connectivity Unambiguous C-C & C-H Connectivity across Nitrogen NMR2D->Connectivity Connectivity->Final

Workflow comparing 1D NMR + MS versus comprehensive 2D NMR for structural elucidation.

Experimental Data & Results Comparison

The following table demonstrates how 2D NMR transforms ambiguous 1D chemical shifts into a rigorously validated structural map.

PositionFunctional Group¹H Shift (ppm)¹³C Shift (ppm)COSY (³J_HH)HMBC (²J_CH, ³J_CH)
1, 2 -CH₃ (isopropyl)1.05 (d, 6H)22.8H3C3
3 -CH- (isopropyl)2.80 (sept, 1H)48.5H1/H2C1/C2, C4
4 -N-CH₂-2.90 (t, 2H)49.2H5C3 , C5
5 -CH₂-Cl3.60 (t, 2H)44.5H4C4
N -NH-1.50 (br s, 1H)---

*Note the severe ¹H overlap between Position 3 and 4. The HMBC cross-peaks (H3→C4 and H4→C3) are the definitive proof of the C-N-C linkage[5].

Self-Validating Experimental Protocol

To ensure high-fidelity data reproduction, the following protocol outlines the exact parameters required to establish a self-validating NMR dataset for N-(2-chloroethyl)propan-2-amine.

Step 1: Sample Preparation
  • Action: Dissolve 20 mg of high-purity N-(2-chloroethyl)propan-2-amine[1] in 0.6 mL of CDCl₃.

  • Causality: A concentration of ~30 mM is optimal for 2D heteronuclear experiments[6]. CDCl₃ is chosen because it lacks exchangeable protons that might obscure the secondary amine (-NH-) signal.

Step 2: 1D Baseline Acquisition
  • Action: Acquire a standard ¹H spectrum (16 scans, d1 = 2s) and a ¹³C{¹H} spectrum (512 scans, d1 = 2s).

  • Causality: The 1D spectra serve as the high-resolution projections for the axes of the 2D contour plots. The 2-second relaxation delay (d1) ensures quantitative recovery of aliphatic protons.

Step 3: HSQC Acquisition (Resolving Overlap)
  • Action: Execute a phase-sensitive HSQC experiment using the Bruker standard pulse sequence shsqcetgpsisp.2[7]. Set the ¹J_CH coupling constant parameter to 145 Hz.

  • Causality: The shsqcetgpsisp.2 sequence utilizes adiabatic pulses for uniform inversion, providing superior sensitivity. The 145 Hz optimization perfectly targets sp³ hybridized aliphatic C-H bonds, maximizing the signal-to-noise ratio for the overlapping methine and methylene groups.

Step 4: HMBC Acquisition (Proving Connectivity)
  • Action: Execute a gradient-selected HMBC experiment using the Bruker standard pulse sequence hmbcgpndqf[5]. Set the long-range coupling delay to 62.5 ms.

  • Causality: The 62.5 ms delay is mathematically derived to optimize for a ³J_CH coupling of 8 Hz ( 1/(2×8)=0.0625 s). This specific timing is critical for allowing the magnetization to transfer across the nitrogen heteroatom, revealing the vital H3→C4 and H4→C3 correlations[5].

Step 5: Data Processing
  • Action: Apply zero-filling to a 2048 × 1024 data matrix. Apply a sine-bell squared apodization function shifted by π/2 in both dimensions prior to Fourier transformation[7].

  • Causality: Zero-filling improves digital resolution, while the sine-bell squared window function minimizes truncation artifacts (sinc wiggles) without overly broadening the cross-peaks, ensuring clean separation of the closely eluting aliphatic signals.

Conclusion

While Alternative A (1D NMR + MS) provides rapid molecular weight and functional group screening, it fails to meet the rigorous standards required for definitive structural proof due to aliphatic signal overlap and inferred connectivity. Alternative B (1D + 2D NMR Suite) establishes a self-validating matrix of homonuclear and heteronuclear correlations. By leveraging optimized HSQC and HMBC pulse sequences, researchers can unambiguously confirm the structural architecture of N-(2-chloroethyl)propan-2-amine, ensuring regulatory compliance and downstream synthetic reliability.

References

  • N-(2-chloroethyl)propan-2-amine | C5H12ClN | CID 409700 - PubChem Source: nih.gov URL:[Link]

  • The Role of Two-Dimensional NMR Spectroscopy in Pharmaceutical Research: Applications, Advancements, and Future Directions Source: researchgate.net URL:[Link]

  • Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra Source: acs.org URL:[Link]

  • 2025 Pharma Trends: Structure elucidation services by NMR Source: resolvemass.ca URL:[Link]

  • Leveraging the HMBC to Facilitate Metabolite Identification Source: nih.gov URL:[Link]

  • Analytical Methods Source: rsc.org URL:[Link]

Sources

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